Product packaging for Dimetan(Cat. No.:CAS No. 122-15-6)

Dimetan

Cat. No.: B093608
CAS No.: 122-15-6
M. Wt: 211.26 g/mol
InChI Key: ITEQSCBLCCNACE-UHFFFAOYSA-N
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Description

Dimetan is an organocarbamate compound known chemically as Dimethylcarbamic acid 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl ester (CAS Registry Number: 122-15-6) . It is supplied as a solid, with crystals that melt between 45-46°C . This compound is primarily used in scientific research as an insecticide, specifically as an aphicide . Its main mechanism of action is as a cholinesterase inhibitor, which is similar to the action of physostigmine . By inhibiting the cholinesterase enzyme, this compound disrupts nerve function in insects, making it a valuable compound for studies in entomology and neurotoxicology. Researchers utilize this compound to investigate the effects of cholinesterase inhibition and to explore insect control methods. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3 B093608 Dimetan CAS No. 122-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) N,N-dimethylcarbamate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2)6-8(13)5-9(7-11)15-10(14)12(3)4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEQSCBLCCNACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)OC(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8041872
Record name Dimetan
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122-15-6
Record name Dimetan
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Record name Dimetan
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Record name Dimetan
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Record name 5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate
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Record name DIMETAN
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Foundational & Exploratory

Dimetan Insecticide: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimetan is a synthetic pyrazole and carbamate insecticide historically used for the control of various insect pests.[1] Like other carbamate insecticides, its efficacy stems from its ability to disrupt the normal functioning of the insect nervous system.[1] The primary molecular target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Understanding the precise mechanism of this interaction is crucial for the development of novel insecticides, the assessment of toxicological risks, and the management of insecticide resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The toxic effects of this compound are a direct consequence of its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

The Cholinergic Synapse

In a normal functioning cholinergic synapse, the arrival of a nerve impulse triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to its receptors on the postsynaptic membrane, propagating the nerve signal. To terminate this signal, acetylcholinesterase rapidly hydrolyzes acetylcholine into choline and acetic acid.

Reversible Inhibition by this compound

This compound, as a carbamate insecticide, acts as a reversible inhibitor of acetylcholinesterase.[1] The carbamate moiety of the this compound molecule binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. The carbamoylated enzyme can be slowly hydrolyzed, regenerating the active enzyme. This reversibility distinguishes carbamate insecticides from organophosphates, which cause irreversible inhibition.

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor ACh Receptors (Postsynaptic) ACh_presynaptic->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by ACh_accumulation ACh Accumulation ACh_presynaptic->ACh_accumulation Leads to Signal Signal Propagation ACh_receptor->Signal Inhibited_AChE Carbamoylated AChE (Inactive) This compound This compound This compound->AChE Inhibits Continuous_stimulation Continuous Stimulation ACh_accumulation->Continuous_stimulation Paralysis Paralysis & Death Continuous_stimulation->Paralysis

Diagram of Acetylcholinesterase Inhibition by this compound.

Quantitative Analysis of AChE Inhibition

While specific quantitative data for this compound's inhibition of acetylcholinesterase (e.g., IC50 or Ki values) were not found in the reviewed literature, the potency of a cholinesterase inhibitor is typically determined through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Representative Data for Carbamate Insecticide AChE Inhibition (Hypothetical for this compound)

ParameterValueUnitsConditions
This compound IC50 Data Not AvailableµMSource: Not Found
Carbaryl IC50 ~0.1 - 10µMVaries by species and assay conditions
Aldicarb IC50 ~0.01 - 1µMVaries by species and assay conditions

Note: The values for Carbaryl and Aldicarb are provided for comparative context and are approximate ranges found in toxicological literature. Specific values depend heavily on the experimental setup.

Experimental Protocols

The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay based on the Ellman method, which could be used to determine the IC50 value of this compound.

Principle of the Ellman Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials and Reagents
  • Acetylcholinesterase (from a suitable source, e.g., electric eel or insect)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following diagram outlines the workflow for the AChE inhibition assay.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagent Solutions (Buffer, AChE, ATCI, DTNB) B1 Add Buffer, DTNB, and AChE to Microplate Wells A1->B1 A2 Prepare Serial Dilutions of this compound B2 Add this compound Dilutions (or solvent for control) A2->B2 B1->B2 B3 Pre-incubate B2->B3 B4 Initiate Reaction with ATCI B3->B4 C1 Measure Absorbance at 412 nm (Kinetic Measurement) B4->C1 C2 Calculate Reaction Rates C1->C2 C3 Determine Percent Inhibition C2->C3 C4 Plot Inhibition Curve and Calculate IC50 C3->C4

Workflow for an Acetylcholinesterase Inhibition Assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.

  • Assay Setup (in a 96-well microplate):

    • Test wells: Add buffer, DTNB solution, AChE solution, and a specific concentration of the this compound dilution.

    • Control wells (100% activity): Add buffer, DTNB solution, AChE solution, and the solvent used for this compound.

    • Blank wells: Add buffer, DTNB solution, and the solvent. Do not add AChE.

  • Pre-incubation:

    • Pre-incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the ATCI solution to all wells to start the enzymatic reaction.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Toxicological Significance

The inhibition of acetylcholinesterase by this compound is the primary mechanism of its toxicity to insects. The resulting accumulation of acetylcholine leads to a state of hyperexcitability of the nervous system, characterized by tremors, convulsions, and paralysis, ultimately leading to the death of the organism. While designed to be more toxic to insects than mammals, carbamates can also inhibit mammalian AChE, and exposure can lead to similar signs of cholinergic toxicity.

Conclusion

This compound exerts its insecticidal effect through the reversible inhibition of acetylcholinesterase, a fundamental enzyme in the nervous system. This action disrupts the normal transmission of nerve impulses, leading to the death of the insect. While the qualitative mechanism is well-established for carbamate insecticides, a lack of publicly available quantitative data for this compound highlights the need for further research to fully characterize its inhibitory potency. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for a comprehensive understanding of its efficacy and toxicological profile.

References

Cholinesterase Inhibition by Dimetan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetan, a dimethylcarbamate insecticide, functions as a cholinesterase inhibitor. This technical guide provides an in-depth overview of the core principles of cholinesterase inhibition by carbamates, with a specific focus on this compound. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document leverages data from analogous dimethylcarbamate compounds to illustrate the fundamental mechanisms and quantitative parameters of this class of inhibitors. The guide details the mechanism of action, presents representative kinetic data, and provides a comprehensive experimental protocol for assessing cholinesterase inhibition. Visualizations of the signaling pathway and experimental workflow are included to facilitate a deeper understanding of the subject matter. This document is intended for researchers, scientists, and professionals involved in drug development and insecticide research.

Introduction to Cholinesterase and its Inhibition

Cholinesterases are a family of enzymes crucial for the termination of nerve impulses at cholinergic synapses. They catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for preventing the continuous stimulation of postsynaptic receptors.[1] There are two primary types of cholinesterases: acetylcholinesterase (AChE), predominantly found in the nervous system and red blood cells, and butyrylcholinesterase (BChE), which is present in plasma, liver, and other tissues.

Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This principle is harnessed in the therapeutic management of conditions like Alzheimer's disease and myasthenia gravis.[1] Conversely, the toxic effects of certain pesticides, including carbamates like this compound, are also a direct consequence of cholinesterase inhibition.

This compound: A Dimethylcarbamate Cholinesterase Inhibitor

This compound, with the chemical name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate and CAS Registry Number 122-15-6, is classified as a dimethylcarbamate insecticide. Its mode of action is through the inhibition of cholinesterase, with a mechanism of action reported to be similar to that of physostigmine, a well-characterized carbamate cholinesterase inhibitor.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate insecticides, including this compound, are considered pseudo-irreversible inhibitors of cholinesterases.[2][3] The inhibitory process involves the carbamylation of a serine residue within the active site of the enzyme. This process can be broken down into two main steps:

  • Formation of a Carbamylated Enzyme: The carbamate inhibitor binds to the active site of the cholinesterase enzyme. The carbamoyl group of the inhibitor is then transferred to the hydroxyl group of the active site serine, forming a stable, carbamylated enzyme. This covalent modification renders the enzyme inactive as it can no longer hydrolyze acetylcholine.[4]

  • Decarbamylation (Spontaneous Reactivation): Unlike the essentially irreversible phosphorylation caused by organophosphate inhibitors, the carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.[3] The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme during normal acetylcholine hydrolysis, leading to a prolonged but not permanent inhibition.

The overall reaction can be summarized as follows:

E + CX ⇌ E-CX → E-C + X E-C + H₂O → E + COH

Where:

  • E represents the cholinesterase enzyme.

  • CX is the carbamate inhibitor.

  • E-CX is the reversible enzyme-inhibitor complex.

  • E-C is the carbamylated (inactive) enzyme.

  • X is the leaving group.

  • COH is the carbamic acid, which is unstable and degrades.

Signaling Pathway of Cholinesterase Inhibition by this compound

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) Nerve_Impulse Nerve Impulse Transmission Postsynaptic_Receptor->Nerve_Impulse This compound This compound (Carbamate Inhibitor) This compound->AChE Inhibition (Carbamylation) Carbamylated_AChE->AChE Slow Decarbamylation (Reactivation) Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Phosphate Buffer add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_enzyme Prepare AChE Solution add_enzyme Add AChE Solution prep_enzyme->add_enzyme prep_substrate Prepare ATCI Solution prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB Solution prep_dtnb->add_dtnb prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound/Solvent prep_inhibitor->add_inhibitor pre_incubate Pre-incubate Plate add_substrate Initiate with ATCI pre_incubate->add_substrate read_absorbance Measure Absorbance at 412 nm (Kinetic Read) add_substrate->read_absorbance calc_rate Calculate Reaction Rates (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data det_ic50 Determine IC₅₀ Value plot_data->det_ic50

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Dimetan (CAS 122-15-6)

This guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS 122-15-6), an insecticide belonging to the carbamate class. The information is compiled for use in research, drug development, and safety assessments.

Chemical Identity and Structure

This compound, chemically known as 5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate, is a synthetic compound developed as an insecticide.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase, an enzyme critical to nerve function.[3]

  • IUPAC Name: 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate[2]

  • CAS Name: Dimethylcarbamic acid 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl ester[1]

  • Synonyms: 5,5-dimethyldihydroresorcinol dimethylcarbamate, G-19258[1][4]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. These values are essential for understanding its environmental fate, transport, and biological interactions.

Table 1: General and Physical Properties

Property Value Source(s)
Molecular Formula C₁₁H₁₇NO₃ [1][5][6]
Molecular Weight 211.26 g/mol [1][5][6]
Physical State Solid, Crystals [1][3]
Melting Point 45-46 °C [1][4][7]
Boiling Point 292.5 °C at 760 mmHg170-180 °C at 11 mmHg122-124 °C at 0.3 mmHg [1][5][6]
Density 1.09 g/cm³ [5][6]
Vapor Pressure 0.00183 mmHg at 25 °C [5][6][8]

| Refractive Index | 1.499 |[5][6] |

Table 2: Solubility and Partitioning Properties

Property Value Source(s)
Water Solubility 3.15 g/100 mL (31.5 g/L) at 20 °C0.14 M [1][6][9]
LogP (Octanol-Water Partition Coefficient) 1.95760 [5][6]
Solvent Solubility Freely soluble in alcohol, acetone, ether. Moderately soluble in petroleum ether, gasoline, cyclohexane. [1]

| Topological Polar Surface Area (TPSA) | 46.61 Ų |[5][6] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a cholinesterase inhibitor, a mechanism it shares with other carbamate and organophosphate insecticides.[1][3][10] It binds to the active site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, causing continuous stimulation of nerve receptors, which results in paralysis and death of the insect.[10]

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available in modern literature; original methods are cited in patents from the 1950s.[1] However, the following section describes a generalized, standard procedure for determining a key property like melting point, which would be analogous to the methods used.

General Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard workflow for determining the melting point of a crystalline solid like this compound.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or temperature probe.

  • Heating: The apparatus is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • Final Reading: The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure substance, this range should be narrow.

MeltingPoint_Workflow start Start prep Sample Preparation (Grind & Pack Capillary) start->prep setup Apparatus Setup (Place capillary in device) prep->setup heat Heating Phase (Ramp temperature slowly) setup->heat observe Observation (Monitor for phase change) heat->observe record_start Record T-start (First liquid appears) observe->record_start Phase change begins record_end Record T-end (All liquid) observe->record_end Phase change completes record_start->observe end End (Melting range determined) record_end->end

Caption: Generalized workflow for melting point determination.

Safety and Toxicology

This compound is classified as toxic.[6] As a cholinesterase inhibitor, it poses significant risks if ingested, inhaled, or absorbed through the skin.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

  • GHS Classification: Acute toxicity, oral (Danger)[6]

  • Hazard Statement: H301: Toxic if swallowed[6]

  • Safety Instructions: S36/S37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[6]

References

Navigating the Nuances of Carbamate and Organophosphate Insecticides: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The historical record surrounding agricultural insecticides can be complex, with similar-sounding names for distinct chemical compounds. This guide addresses the specific request for information on "Dimetan," a dimethylcarbamate insecticide. However, due to the limited detailed historical and experimental data available for this specific compound, and the common confusion with the widely used organophosphate insecticide "Dimethoate," this document is structured in two parts. The first section provides the available technical information for this compound. The second, more extensive section, offers a comprehensive technical guide to Dimethoate, a compound with a rich history of agricultural use and a substantial body of scientific literature.

Part 1: this compound - A Profile of a Lesser-Known Carbamate Insecticide

This compound is the common name approved by the Entomological Society of America for the dimethylcarbamate insecticide with the chemical name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate.[1] While recognized, it does not have an ISO common name.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Registry Number 122-15-6[1]
Molecular Formula C11H17NO3[1]
Molecular Weight 211.26 g/mol [2]
Chemical Class Dimethylcarbamate[1]
Synonyms G-19258, ENT-24,728[2]
Historical Use and Availability of Data

Part 2: Dimethoate - An In-Depth Technical Guide to a Widely Used Organophosphate Insecticide

Dimethoate is a broad-spectrum, systemic, and contact organophosphate insecticide and acaricide.[3][4] It was first patented and introduced in the 1950s by American Cyanamid.[3][4] Its systemic properties, which allow it to be absorbed and translocated throughout the plant, made it a popular choice for controlling a wide range of sucking and chewing insects.[3][5]

Chemical and Physical Properties

The key chemical and physical properties of Dimethoate are summarized in the table below.

PropertyValueReference
CAS Registry Number 60-51-5[4]
Molecular Formula C5H12NO3PS2[4]
Molar Mass 229.26 g/mol [4]
Appearance Grey-white crystalline solid[4]
Solubility in water 2.5 g/100 ml[4]
Melting Point 43 to 45 °C[4]
Boiling Point 117 °C at 10 Pa[4]
Trade Names Cygon, Rogor, De-fend, B-58[3][4]
Mode of Action

Like other organophosphates, Dimethoate's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is essential for the normal functioning of the central nervous system in insects, as it breaks down the neurotransmitter acetylcholine.[4] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic junctions, causing continuous nerve impulses, which results in paralysis and ultimately the death of the insect.[5]

Mode_of_Action Dimethoate Dimethoate AChE Acetylcholinesterase (AChE) Dimethoate->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Normally breaks down Synapse Synaptic Cleft Acetylcholine->Synapse Accumulates in Nerve_Impulse Continuous Nerve Impulse Synapse->Nerve_Impulse Leads to Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Mode of action of Dimethoate.
Historical Agricultural Applications

Dimethoate has been used on a wide variety of crops to control numerous pests.

CropTarget PestsReference
AlfalfaAphids, Leafhoppers[6]
CitrusMites, Aphids, Thrips[5]
CottonAphids, Mites, Whiteflies[5]
SoybeansLeafhoppers, Mites[6]
PotatoesAphids, Leafhoppers, Leafminers[6]
WheatAphids[5]
Efficacy Data

The following table summarizes the efficacy of Dimethoate against various pests on different crops from supervised trials.

CropCountryApplication Rate (kg ai/ha)Residues (mg/kg) at intervals (days) after applicationReference
1-2 4
Beans (French)UK0.1%0.7-
Brussels SproutsUK0.7500.50.1
CabbageUK0.04%1.30.5
CarrotsUK1.0 (3 applications)--
Environmental Fate and Toxicology

Dimethoate is relatively non-persistent in soil, with a half-life ranging from 2.5 to 31 days, depending on soil type and moisture content.[4] In water, its degradation is pH-dependent, with a half-life of 12 days at pH 9, while it is stable at pH 2-7.[3] A major degradation product of Dimethoate is omethoate, which is a more potent AChE inhibitor and thus more toxic than the parent compound.[3][4]

Toxicological Data

OrganismRouteLD50Reference
RatOral150-400 mg/kg[3]
MouseOral150 mg/kg[3]
Mallard DuckOral41.7-63.5 mg/kg[3]
Japanese QuailDietary (5-day)341 ppm[3]
Experimental Protocols

Protocol for Determining Acetylcholinesterase Inhibition

This protocol outlines a general method for assessing the in vitro inhibition of acetylcholinesterase by an insecticide like Dimethoate.

AChE_Inhibition_Protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AChE_Source Prepare AChE source (e.g., insect head homogenate) Incubate Incubate AChE with Dimethoate dilutions AChE_Source->Incubate Substrate Prepare substrate solution (Acetylthiocholine) Add_Sub_Chrom Add substrate and chromogen to initiate reaction Substrate->Add_Sub_Chrom Chromogen Prepare chromogen solution (DTNB - Ellman's reagent) Chromogen->Add_Sub_Chrom Inhibitor Prepare serial dilutions of Dimethoate Inhibitor->Incubate Incubate->Add_Sub_Chrom Measure Measure absorbance change over time at 412 nm Add_Sub_Chrom->Measure Calc_Rate Calculate reaction rates Measure->Calc_Rate Plot Plot % inhibition vs. log(Dimethoate concentration) Calc_Rate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Workflow for AChE inhibition assay.
Regulatory History and Current Status

The use of Dimethoate has been subject to regulatory review and restrictions in many countries due to concerns about its toxicity to non-target organisms and potential human health risks.[3] For example, in 2011, the Australian Pesticides and Veterinary Medicines Authority (APVMA) banned the use of dimethoate-containing products in home gardens on food-producing plants.[4] In the United States, the Environmental Protection Agency (EPA) has also cancelled its use on several crops.[4] Despite these restrictions, Dimethoate remains an important tool in integrated pest management programs in various parts of the world.[3]

References

The Synthesis and Chemical Profile of Dimetan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and physicochemical properties of Dimetan, a dimethylcarbamate insecticide. The document details a representative experimental protocol for its synthesis and elucidates its mechanism of action as a cholinesterase inhibitor through a signaling pathway diagram. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

This compound, with the IUPAC name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate, is a carbamate ester.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
CAS Number 122-15-6[2]
Molecular Formula C11H17NO3[2]
Molecular Weight 211.26 g/mol [2]
IUPAC Name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate[1]
Synonyms 5,5-dimethyldihydroresorcinol dimethylcarbamate, G-19258[2]
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 45-46 °C[2]
Boiling Point 170-180 °C at 11 mmHg; 122-124 °C at 0.3 mmHg[2]
Water Solubility 3.15 g/100 mL at 20 °C[2]
Solubility Freely soluble in alcohol, acetone, and ether. Moderately soluble in petroleum ether, gasoline, and cyclohexane.[2]
Appearance Crystals from cyclohexane[2]

Synthesis of this compound

The synthesis of this compound involves the reaction of 5,5-dimethyldihydroresorcinol with dimethylcarbamoyl chloride.[2] This reaction is a standard method for the preparation of carbamate esters from phenolic compounds.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Dimetan_Synthesis_Workflow This compound Synthesis Logical Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products cluster_purification Purification Reactant1 5,5-Dimethyldihydroresorcinol Reaction Carbamoylation in the presence of a base Reactant1->Reaction Reactant2 Dimethylcarbamoyl Chloride Reactant2->Reaction Product This compound Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct Purification Crystallization from Cyclohexane Product->Purification FinalProduct Pure this compound Crystals Purification->FinalProduct Cholinesterase_Inhibition Signaling Pathway of Cholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron/Effector Cell cluster_outcome Outcome of Inhibition ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Acetylcholine Receptor Response Nerve Impulse/ Muscle Contraction ACh_receptor->Response ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse ACh_synapse->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound (Cholinesterase Inhibitor) Inhibitor->AChE Inhibition ACh_accumulation Accumulation of ACh in Synaptic Cleft Overstimulation Continuous Stimulation of ACh Receptors ACh_accumulation->Overstimulation Toxicity Neurotoxicity and Paralysis Overstimulation->Toxicity

References

Toxicological Profile of Dimetan Insecticide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive toxicological data for the specific insecticide Dimetan (CAS No. 122-15-6) is limited in publicly available scientific literature. This guide summarizes the available information on this compound and supplements it with a general toxicological profile of dimethylcarbamate insecticides, the chemical class to which this compound belongs. This approach provides a scientifically grounded overview of its expected toxicological properties.

Executive Summary

Chemical Identity and Properties of this compound

PropertyValue
Common Name This compound
IUPAC Name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate
CAS Registry Number 122-15-6[1]
Chemical Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol
Chemical Class Dimethylcarbamate Insecticide[1]
Physical State Solid
Solubility Readily soluble in water

Mechanism of Action

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system.[2]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a neurotransmitter that carries signals between nerve cells. After a nerve signal is transmitted, AChE rapidly breaks down ACh to terminate the signal. Carbamate insecticides bind to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of nerve fibers, which manifests as the signs of toxicity. Unlike organophosphates, the binding of carbamates to AChE is reversible.[2][3]

AChE_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh releases ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Signal_Propagation Signal Propagation ACh_Receptor->Signal_Propagation Inactive_AChE Carbamylated AChE (Inactive) AChE->Inactive_AChE forms (reversible) This compound This compound This compound->AChE inhibits Inactive_AChE->AChE dissociates Genotoxicity_Workflow cluster_workflow In Vitro Genotoxicity Assessment Workflow Test_Substance Test Substance (e.g., this compound) Dose_Selection Dose Range Finding Study Test_Substance->Dose_Selection Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Dose_Selection->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (Mammalian Cells) Dose_Selection->Micronucleus_Test Comet_Assay Single Cell Gel Electrophoresis (Comet Assay) Dose_Selection->Comet_Assay Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis Micronucleus_Test->Data_Analysis Comet_Assay->Data_Analysis Conclusion Conclusion on Genotoxic Potential Data_Analysis->Conclusion

References

The Environmental Fate of Dimetan (Dimetilan) in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetan, also known as Dimetilan (CAS No. 122-15-6), is a carbamate insecticide. Understanding its environmental fate, particularly its behavior and persistence in soil, is critical for assessing its potential ecological impact. Carbamate pesticides are known for their characteristic mode of action as acetylcholinesterase inhibitors. In the soil environment, their persistence and mobility are influenced by a combination of chemical, physical, and biological factors. While specific experimental data on the environmental fate of this compound in soil is notably scarce in publicly available scientific literature, this guide synthesizes the available information and provides a framework for understanding its expected behavior based on its chemical class and established scientific principles.

Physicochemical Properties and Mobility in Soil

The mobility of a pesticide in soil is largely governed by its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this tendency. For this compound, an estimated Koc value of 12 suggests a very high potential for mobility in soil. This low adsorption indicates a weak affinity for soil organic matter and clay particles, implying that this compound is likely to move with soil water, potentially leading to leaching into lower soil profiles and groundwater.

Volatilization from moist soil surfaces is not anticipated to be a significant dissipation pathway for this compound.

Table 1: Soil Mobility and Adsorption of this compound (Dimetilan)

ParameterValueInterpretationSource
Soil Adsorption Coefficient (Koc) 12 (estimated)Very High MobilityPubChem
Volatilization from Moist Soil Not an important fate processLow potential for atmospheric dissipation from soilPubChem

Degradation in Soil

General Degradation Pathways for Carbamate Insecticides

For carbamate insecticides as a class, degradation in the soil is a complex process involving both microbial and chemical pathways.

  • Hydrolysis: The initial and often primary step in the degradation of many carbamate insecticides is the hydrolysis of the ester bond. This process is significantly influenced by soil pH, with degradation rates generally increasing under alkaline conditions.

  • Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of carbamates. Bacteria and fungi can utilize carbamates as a source of carbon and nitrogen, leading to their mineralization. The rate of microbial degradation is dependent on soil temperature, moisture, pH, organic matter content, and the composition of the microbial community.

While specific biodegradation data for this compound is unavailable, it is expected to undergo degradation through these general pathways.

Table 2: Soil Degradation of this compound (Dimetilan)

ParameterValueRemarksSource
Aerobic Soil Half-Life (DT50) Data not availableExperimental data is needed to determine the persistence of this compound in soil.-
Anaerobic Soil Half-Life (DT50) Data not available--
Primary Degradation Pathway Hydrolysis and Microbial Degradation (expected)Based on the general behavior of carbamate insecticides.General Literature

Experimental Methodologies

To determine the environmental fate of a pesticide like this compound in soil, a series of standardized laboratory and field studies are typically conducted. The following protocols, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), would be appropriate for generating the necessary data for this compound.

Soil Degradation Studies (Aerobic and Anaerobic)

These studies are designed to determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

  • Principle: The test substance is applied to fresh soil samples, which are then incubated in the dark at a constant temperature and moisture content. The concentration of the parent compound and any significant metabolites are measured at various time intervals.

  • Apparatus: Incubation vessels (e.g., biometer flasks), controlled environment chamber, analytical instrumentation (HPLC or GC-MS).

  • Procedure:

    • Select and characterize the soil(s) to be used (e.g., texture, pH, organic carbon content, microbial biomass).

    • Apply the test substance (often radiolabelled for ease of tracking) to the soil at a known concentration.

    • Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

    • Incubate the treated soil samples under either aerobic (with a continuous supply of air) or anaerobic (in the absence of oxygen, often after flooding the soil) conditions.

    • At predetermined intervals, extract soil subsamples and analyze for the parent compound and transformation products.

    • The dissipation time (DT50 and DT90) values are calculated from the degradation curve.

Soil Adsorption/Desorption Studies

These studies measure the extent to which a pesticide binds to different soil types.

  • Principle: A solution of the test substance is equilibrated with a soil sample. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil.

  • Apparatus: Shaker, centrifuge, analytical instrumentation.

  • Procedure:

    • Prepare a stock solution of the test substance in a suitable solvent (e.g., 0.01 M CaCl2 solution).

    • Add a known volume of the solution to several soil samples with varying organic carbon content and texture.

    • Equilibrate the soil-solution slurries by shaking for a defined period (e.g., 24 hours).

    • Separate the soil and solution phases by centrifugation.

    • Analyze the concentration of the test substance in the supernatant.

    • Calculate the soil adsorption coefficient (Kd) and normalize it to the organic carbon content to obtain the Koc value.

    • For desorption, the supernatant is replaced with a fresh solution without the test substance, and the amount of the substance that leaches back into the solution is measured.

Residue Analysis in Soil

Accurate and sensitive analytical methods are essential for quantifying the concentration of the parent pesticide and its metabolites in soil extracts.

  • Extraction: A suitable solvent or combination of solvents is used to extract the analytes from the soil matrix. Common techniques include shaking, sonication, or accelerated solvent extraction (ASE). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Cleanup: The soil extract is often "cleaned up" to remove interfering co-extractives using techniques like solid-phase extraction (SPE).

  • Determination: The final determination of the analyte concentrations is typically performed using chromatographic techniques such as:

    • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).

    • Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and selectivity.

Visualizations

G This compound This compound Leaching Leaching This compound->Leaching High Mobility (Low Koc) Degradation Degradation This compound->Degradation Groundwater Groundwater Leaching->Groundwater Metabolites Metabolites Degradation->Metabolites Soil_Properties Soil_Properties Soil_Properties->Degradation Influences Rate Microbial_Activity Microbial_Activity Microbial_Activity->Degradation Drives Biodegradation

G start start treatment treatment start->treatment incubation incubation treatment->incubation sampling sampling incubation->sampling extraction extraction sampling->extraction analysis analysis extraction->analysis data data analysis->data

G This compound This compound (Carbamate Insecticide) Hydrolysis Hydrolysis of Ester Linkage This compound->Hydrolysis Abiotic/Biotic Metabolite1 Carbamic Acid Intermediate Hydrolysis->Metabolite1 Metabolite2 Pyrazole Ring Metabolite Hydrolysis->Metabolite2 CO2 Mineralization (CO2) Metabolite1->CO2 Microbial Degradation Metabolite2->CO2 Microbial Degradation

Conclusion and Future Research Directions

The available data, although limited, suggests that this compound (Dimetilan) is a mobile pesticide in the soil environment with a high potential for leaching. Its persistence is currently unknown due to a lack of experimental degradation data. Based on its chemical structure as a carbamate, it is expected to degrade through hydrolysis and microbial action, with the rate being highly dependent on soil properties and environmental conditions.

To conduct a thorough environmental risk assessment for this compound, further research is imperative. Key research needs include:

  • Laboratory and field studies to determine the soil degradation half-life (DT50) of this compound in a variety of soil types and environmental conditions.

  • Metabolite identification studies to elucidate the specific degradation pathway of this compound in soil and to assess the potential toxicity of its transformation products.

  • Leaching studies using soil columns or lysimeters to experimentally validate the high mobility predicted by the estimated Koc value.

By addressing these knowledge gaps, a more complete and accurate understanding of the environmental fate of this compound in soil can be achieved, enabling more informed regulatory decisions and sustainable use practices.

An In-depth Technical Guide to the Degradation Pathways of Dimethoate in Aquatic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dimetan" was not found in the scientific literature during the initial search. Based on the retrieved information, it is highly probable that this is a typographical error and the intended compound is Dimethoate , a widely studied organophosphate insecticide. This guide proceeds under the assumption that "this compound" refers to "Dimethoate."

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the degradation pathways of the organophosphate insecticide Dimethoate in aquatic environments. It covers the primary abiotic and biotic degradation mechanisms, identifies key transformation products, and presents quantitative data on degradation kinetics. Detailed experimental protocols for studying Dimethoate degradation are also provided, along with visual representations of the degradation pathways.

Introduction to Dimethoate and its Environmental Fate

Dimethoate (O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate) is a systemic insecticide and acaricide used to control a broad spectrum of insects and mites on various agricultural crops.[1][2] Its relatively high water solubility and low soil sorption capacity mean it has the potential to contaminate aquatic environments through runoff and leaching.[1][3] The primary dissipation routes for Dimethoate in aquatic systems are hydrolysis, photolysis, and microbial degradation.[1][3][4] A significant aspect of its environmental fate is the transformation to omethoate, its oxygen analog, which is a more potent acetylcholinesterase inhibitor and thus more toxic than the parent compound.[1][2][5][6]

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of Dimethoate without the involvement of microorganisms. The two main abiotic pathways in aquatic environments are hydrolysis and photolysis.

Hydrolysis is a major degradation pathway for Dimethoate in water, particularly under alkaline conditions.[1][3] The rate of hydrolysis is significantly influenced by pH and temperature.[2][3] Dimethoate is relatively stable in acidic to neutral water but degrades rapidly in alkaline solutions.[4][6][7] The primary hydrolysis product is omethoate, though further degradation to less toxic compounds can occur.[1][6]

The degradation of Dimethoate via hydrolysis can be described by the following simplified reaction:

  • Dimethoate → Omethoate + other degradation products

Photolysis, or degradation by light, is generally considered a minor dissipation pathway for Dimethoate in aquatic environments.[1] However, the rate of photolysis can be enhanced in the presence of catalysts such as iron (III) species or photosensitizers like titanium dioxide (TiO2) and zinc oxide (ZnO).[1][8][9][10] Photocatalytic degradation can lead to the complete mineralization of the pesticide.[8][9]

Biotic Degradation Pathway

Biotic degradation, or biodegradation, involves the breakdown of Dimethoate by microorganisms. Several bacterial and fungal species have been identified that can utilize Dimethoate as a source of carbon and phosphorus.[1][10][11] This process can lead to the complete mineralization of the compound to carbon dioxide, water, and inorganic phosphates.[12]

Microbial degradation is a significant pathway for Dimethoate dissipation in natural waters containing microbial populations.[1][12] The rate of biodegradation is influenced by factors such as the microbial population density, temperature, pH, and the availability of other nutrients.[3][12]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of Dimethoate in aquatic environments found in the literature.

Table 1: Half-life of Dimethoate in Water

ConditionpHTemperature (°C)Half-lifeReference(s)
Distilled Water325124 days[13]
Distilled Water725104 days[13]
Distilled Water9255.7 days[13]
Tap Water-25-[13]
Soil--2.5 - 31 days[2]
Plants--2 - 5 days[4]
Raw Water--18 hours - 8 weeks[14]
Alkaline Solution9-12 days[15]
Alkaline Solution11-< 1 hour[6]

Table 2: Biodegradation of Dimethoate by Microorganisms

MicroorganismInitial Concentration (mg/L)Degradation (%)TimeReference(s)
Xanthomonas campestris pv. Translucens597.832 days[15]
Aspergillus fumigatus591.232 days[15]
Pseudomonas sp. (EB20)10Not specifiedNot specified[16]
Effective Microorganisms (EM)120 (tolerated)Complete3 days[12]

Experimental Protocols

This section outlines generalized methodologies for conducting laboratory-based studies on Dimethoate degradation in aquatic environments.

  • Preparation of Solutions: Prepare buffered aqueous solutions at different pH values (e.g., 4, 7, and 9).

  • Spiking: Add a known concentration of Dimethoate to each buffered solution in sterile containers.

  • Incubation: Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

  • Sampling: Collect aliquots from each solution at predetermined time intervals.

  • Analysis: Analyze the concentration of Dimethoate and its degradation products (e.g., omethoate) in the collected samples using appropriate analytical techniques such as HPLC or GC-MS.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life of Dimethoate at each pH.

  • Preparation of Solutions: Prepare aqueous solutions of Dimethoate in photolysis-grade water. For photocatalysis studies, add a specific concentration of the catalyst (e.g., TiO2).

  • Spiking: Add a known concentration of Dimethoate to the solutions in quartz tubes or other UV-transparent vessels.

  • Irradiation: Expose the samples to a light source that simulates sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark to measure any hydrolysis.

  • Sampling: Collect samples at various time points during irradiation.

  • Analysis: Determine the concentration of Dimethoate in the samples.

  • Data Analysis: Calculate the photodegradation rate and half-life.

  • ** inoculum Preparation:** Use a microbial consortium from a relevant environmental source (e.g., river water) or a pure culture of a known Dimethoate-degrading microorganism.

  • Medium Preparation: Prepare a mineral salts medium with Dimethoate as the sole carbon source.

  • Inoculation and Incubation: Inoculate the medium with the prepared inoculum and incubate under controlled conditions (temperature, shaking).

  • Sampling: Aseptically collect samples at regular intervals.

  • Analysis: Measure the concentration of Dimethoate and monitor microbial growth (e.g., by optical density).

  • Data Analysis: Determine the biodegradation rate of Dimethoate.

  • High-Performance Liquid Chromatography (HPLC): A common technique for the separation and quantification of Dimethoate and its polar metabolites. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the identification and quantification of Dimethoate and its volatile degradation products.[17][18]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Dimethoate in aquatic environments and a general workflow for studying its degradation.

Dimethoate Dimethoate Hydrolysis Hydrolysis Dimethoate->Hydrolysis Photolysis Photolysis Dimethoate->Photolysis Biodegradation Biodegradation Dimethoate->Biodegradation Omethoate Omethoate Hydrolysis->Omethoate Photolysis->Omethoate Biodegradation->Omethoate Mineralization Mineralization (CO2, H2O, etc.) Biodegradation->Mineralization Less_Toxic_Products Less Toxic Products Omethoate->Less_Toxic_Products Less_Toxic_Products->Mineralization

Caption: Overview of Dimethoate Degradation Pathways.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Water_Sample Water Sample (Buffered, Natural, etc.) Spiking Spiking with Dimethoate Water_Sample->Spiking Hydrolysis_Study Hydrolysis (Dark, Controlled Temp) Spiking->Hydrolysis_Study Photolysis_Study Photolysis (Light Source) Spiking->Photolysis_Study Biodegradation_Study Biodegradation (Inoculum, Nutrients) Spiking->Biodegradation_Study Sampling Time-course Sampling Hydrolysis_Study->Sampling Photolysis_Study->Sampling Biodegradation_Study->Sampling Extraction Sample Extraction Sampling->Extraction Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS) Extraction->Instrumental_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) Instrumental_Analysis->Data_Analysis Results Results Data_Analysis->Results

References

Bioaccumulation Potential of Dimetan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimetan, a member of the N,N-dimethylcarbamate class of insecticides, is recognized for its role in pest control. Understanding the bioaccumulation potential of such compounds is critical for a thorough environmental risk assessment. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and food, leading to a concentration in the organism's tissues that is greater than in the surrounding medium. This guide evaluates the bioaccumulation potential of this compound based on its chemical properties and provides the standardized methodology for its empirical determination.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is closely related to its physicochemical properties, most notably its octanol-water partition coefficient (Log K_ow_). A low Log K_ow_ value generally indicates a lower potential for bioaccumulation.

PropertyValueImplication for Bioaccumulation
Log K_ow_ 1.83Low potential
Chemical Class CarbamateGenerally low persistence and bioaccumulation

The Log K_ow_ of 1.83 for this compound suggests a preference for the aqueous phase over the lipid phase, indicating that it is unlikely to accumulate significantly in the fatty tissues of organisms. Carbamate insecticides, as a class, are known for their relatively rapid degradation and metabolism in living organisms, which further reduces their bioaccumulation potential compared to more persistent organic pollutants like organochlorines.[1]

Experimental Protocol for Bioaccumulation Assessment (Based on OECD Guideline 305)

The standard method for determining the bioconcentration factor (BCF) of a chemical in fish is the OECD Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[2][3] This guideline outlines a comprehensive experimental procedure, a summary of which is provided below.

Principle

The test consists of two phases: an uptake phase and a depuration phase . During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. This is followed by a depuration phase where the fish are transferred to a substance-free environment. The concentration of the test substance in the fish tissue is monitored throughout both phases to determine the rates of uptake and depuration, from which the bioconcentration factor is calculated.

Test Organisms

A variety of fish species can be used, with common choices including:

  • Zebrafish (Danio rerio)

  • Rainbow Trout (Oncorhynchus mykiss)

  • Fathead Minnow (Pimephales promelas)

The fish should be healthy, from a single stock, and acclimated to the test conditions.

Test Conditions
  • Water: The test water should be of a quality that does not stress the fish. Key parameters such as temperature, pH, and dissolved oxygen should be maintained within a narrow range suitable for the chosen species.

  • Test Substance Concentration: At least one concentration of the test substance is used. This concentration should be at least two orders of magnitude lower than the acute lethal concentration (LC50) to avoid toxic effects during the study.

  • Controls: A control group of fish is maintained under identical conditions but without the test substance.

  • Feeding: Fish are fed daily with a standard diet.

Procedure
  • Uptake Phase: Fish are exposed to the test substance in a flow-through system to maintain a constant concentration. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish is reached (i.e., the concentration of the substance in the fish no longer increases with time). Samples of fish and water are taken at regular intervals for analysis.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. The duration of this phase is typically half that of the uptake phase. Fish samples are taken at intervals to measure the rate of elimination of the substance.

Data Analysis

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (C_f_) to its concentration in the water (C_w_) at steady-state.

BCF = C_f_ / C_w_

Alternatively, if a steady state is not reached, the BCF can be calculated as the ratio of the uptake rate constant (k_1_) to the depuration rate constant (k_2_).

BCF = k_1_ / k_2_

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Bioaccumulation Assessment

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis acclimation Acclimation of Test Fish test_solution Preparation of Test Solution acclimation->test_solution exposure Exposure to this compound test_solution->exposure range_finding Range-Finding (LC50) range_finding->test_solution sampling_uptake Fish and Water Sampling exposure->sampling_uptake transfer Transfer to Clean Water exposure->transfer analysis Chemical Analysis of Samples sampling_uptake->analysis sampling_depuration Fish Sampling transfer->sampling_depuration sampling_depuration->analysis bcf_calc BCF Calculation analysis->bcf_calc final_report final_report bcf_calc->final_report Final Report

Caption: Workflow for OECD 305 Bioaccumulation Study.

Generalized Metabolic Pathway of Carbamates

While the specific metabolic pathway for this compound has not been detailed in the available literature, the general pathway for carbamate insecticides involves two main phases of metabolism. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Parent Compound) Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Cleavage of ester linkage Oxidation Oxidation (CYP450 enzymes) This compound->Oxidation Hydroxylation of side chains Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Hydrolysis->Conjugation Oxidation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Generalized Carbamate Metabolic Pathway.

Metabolism and Excretion of Carbamates

Carbamate pesticides are generally metabolized and excreted relatively quickly by organisms, which contributes to their low bioaccumulation potential. The primary metabolic pathways include:

  • Hydrolysis: The ester linkage in the carbamate structure is susceptible to hydrolysis by esterase enzymes, breaking the molecule into less toxic components.

  • Oxidation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the aromatic ring or alkyl side chains, increasing the polarity of the molecule.

  • Conjugation: The products of Phase I metabolism are often conjugated with endogenous molecules such as glucuronic acid or sulfate. This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily in urine and feces.

This rapid metabolism and excretion prevent the long-term storage of carbamates in fatty tissues, thus limiting their bioaccumulation.

Conclusion

References

The Unseen Toll: An In-depth Technical Guide to the Acute and Chronic Toxicity of Dimetan in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimetan, known scientifically as Dimethoate, is a widely utilized organophosphate insecticide valued for its efficacy against a broad spectrum of agricultural pests.[1][2][3][4] However, its application is not without ecological consequence. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in non-target organisms, offering critical data and experimental insights for environmental risk assessment and the development of safer alternatives.

The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses, which can result in paralysis and death.[5][6][7] This mode of action, while effective for pest control, poses a significant threat to a wide array of non-target species that share similar neurological pathways.

Acute Toxicity Profile of this compound

Acute toxicity is defined as the adverse effects that occur following a single or short-term exposure to a substance. The most common measures of acute toxicity are the median lethal dose (LD50), the dose that is lethal to 50% of a test population, and the median lethal concentration (LC50), the concentration in water that is lethal to 50% of an aquatic test population over a specified period.

Table 1: Acute Toxicity of this compound in Non-Target Aquatic Organisms
SpeciesCommon NameEndpointValueExposure DurationReference(s)
Oncorhynchus mykissRainbow Trout96-h LC506.2 mg/L96 hours[1]
Lepomis macrochirusBluegill Sunfish96-h LC506.0 mg/L96 hours[1][8]
Cyprinus carpioCarp7-d LC5022.4 mg/L7 days[8]
Heteropneustes fossilisFreshwater Catfish96-h LC502.98 mg/L96 hours[9][10]
Rasbora daniconiusFreshwater Fish96-h LC509.136 ppm96 hours[11]
Daphnia magnaWater Flea48-h EC500.13 - 0.15 mg/L48 hours[8]
Pteronarcys californicaStonefly96-h LC5043 µg/L96 hours
Limnaea acuminataSubtropical Gastropod48-h LC500.024 mg/L48 hours[8]
Rana hexadactylaIndian Green Frog (tadpoles)96-h LC500.0078 mg/L96 hours[8]
Table 2: Acute Toxicity of this compound in Non-Target Terrestrial Organisms
SpeciesCommon NameEndpointValueReference(s)
Anas platyrhynchosMallard DuckOral LD5041.7 - 63.5 mg/kg[1]
Phasianus colchicusRing-necked PheasantOral LD5020.0 mg/kg[1]
Rattus norvegicusRatOral LD50Varies (moderately toxic)[12]
Apis melliferaHoneybeeOral LD50Highly toxic[1]

Chronic Toxicity Profile of this compound

Chronic toxicity involves the adverse health effects from repeated or long-term exposure to a substance. Key endpoints for chronic toxicity include the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose or concentration at which no adverse effects are observed, and the Lowest-Observed-Adverse-Effect-Level (LOAEL), the lowest dose or concentration at which an adverse effect is observed.

Table 3: Chronic Toxicity of this compound in Non-Target Organisms
SpeciesCommon NameEndpointValueExposure DurationObserved EffectsReference(s)
Daphnia magnaWater Flea23-d EC50 (Immobilization)0.13 - 0.15 mg/L23 daysImmobilization
Daphnia magnaWater FleaLOEC (Reproduction)0.062 mg/L23 daysReduced reproduction[8]
Brachydanio rerioZebrafish7-d NOEC (Mortality)3.1 - 5.3 mg/L7 daysMortality
Xenopus laevisAfrican Clawed Frog100-d NOEC (Growth & Development)32 mg/L100 daysGrowth and development[8]
Rattus norvegicusRatNOAEL (Reproductive)1.2 mg/kg bw/dayMultigenerationalReproductive performance

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols. Below are detailed summaries of the methodologies for key toxicity tests.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.[13][14][15]

Methodology:

  • Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected. The fish are acclimated to the laboratory conditions for at least 12 days.[15][16]

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[15][17] Water temperature, pH, and other quality parameters are maintained within a narrow range.[17]

  • Dose Selection: A range of at least five concentrations of the test substance is used, along with a control group.[14][15]

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[14][15]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[13]

G cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Analysis A Select Test Fish Species (e.g., Rainbow Trout) B Acclimate Fish (≥12 days) A->B C Prepare Test Solutions (≥5 Concentrations + Control) B->C D Expose Fish for 96 hours (Static, Semi-Static, or Flow-Through) C->D E Record Mortalities & Abnormalities (24, 48, 72, 96 hours) D->E F Calculate LC50 (Probit Analysis) E->F

Workflow for the Fish Acute Toxicity Test (OECD 203).
Avian Dietary Toxicity Test (Based on OECD Guideline 205)

This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of a test bird population over a defined period.[18][19][20]

Methodology:

  • Test Organisms: A suitable bird species, such as the Mallard Duck (Anas platyrhynchos) or Northern Bobwhite (Colinus virginianus), is chosen. The birds are typically young and are acclimated to the test conditions.

  • Test Diet: The test substance is mixed into the birds' feed at a minimum of five different concentrations. Two control groups are also maintained.[20]

  • Exposure Period: The birds are fed the treated diet for five consecutive days, followed by a minimum of three days of an untreated diet.[19][20]

  • Observations: Mortalities, signs of toxicity, abnormal behavior, body weight, and food consumption are recorded daily throughout the test and observation periods.[20]

  • Data Analysis: The LC50 value is calculated based on the observed mortalities. Sublethal effects are also reported.

G cluster_0 Preparation cluster_1 Exposure & Observation cluster_2 Analysis A Select Bird Species (e.g., Mallard Duck) B Prepare Treated Diet (≥5 Concentrations + 2 Controls) A->B C 5-Day Exposure to Treated Diet B->C D ≥3-Day Observation on Untreated Diet C->D E Daily Monitoring: - Mortalities - Signs of Toxicity - Body Weight - Food Consumption C->E D->E F Calculate LC50 & Report Sublethal Effects E->F

Workflow for the Avian Dietary Toxicity Test (OECD 205).
Daphnia magna Reproduction Test (Based on OECD Guideline 211)

This chronic toxicity test evaluates the effects of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

Methodology:

  • Test Organisms: Young female Daphnia magna (<24 hours old) are used to initiate the test.

  • Test System: The daphnids are exposed to the test substance in a semi-static or flow-through system for 21 days.

  • Dose Levels: At least five concentrations of the test substance are tested, along with a control.

  • Feeding: The daphnids are fed daily with a suitable food source, such as algae.

  • Observations: The survival of the parent daphnids and the number of live offspring produced are recorded at regular intervals.

  • Data Analysis: The primary endpoint is the total number of live young produced per surviving parent over the 21-day period. The ECx (e.g., EC10, EC20, EC50) for reproductive effects is determined, along with the NOEC and LOEC.

G cluster_0 Initiation cluster_1 21-Day Exposure cluster_2 Data Collection cluster_3 Analysis A Select Young Daphnia magna (<24 hours old) B Prepare Test Solutions (≥5 Concentrations + Control) A->B C Semi-Static or Flow-Through System B->C D Daily Feeding C->D E Record Parent Survival C->E F Count Live Offspring C->F G Determine Reproductive Output E->G F->G H Calculate ECx, NOEC, and LOEC G->H

Workflow for the Daphnia magna Reproduction Test (OECD 211).

Signaling Pathway: Acetylcholinesterase Inhibition

The primary toxicological mechanism of this compound in both target and non-target organisms is the inhibition of acetylcholinesterase (AChE). This enzyme is critical for terminating nerve signals at cholinergic synapses.

The process is as follows:

  • Acetylcholine Release: A nerve impulse triggers the release of acetylcholine into the synaptic cleft.

  • Receptor Binding: Acetylcholine binds to its receptors on the postsynaptic neuron, propagating the nerve signal.

  • Acetylcholinesterase Action: AChE rapidly hydrolyzes acetylcholine into choline and acetic acid, terminating the signal and allowing the synapse to reset.

  • This compound Inhibition: this compound, or more accurately its active metabolite omethoate, binds to the active site of AChE, forming a stable, phosphorylated enzyme that is functionally inactive.

  • Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the postsynaptic receptors.

  • Toxic Effects: This persistent stimulation results in a range of adverse effects, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[4]

G cluster_0 Normal Synaptic Transmission cluster_1 This compound Intoxication A Nerve Impulse B Acetylcholine (ACh) Release A->B C ACh Binds to Receptors B->C H ACh Accumulation B->H D Signal Propagation C->D E Acetylcholinesterase (AChE) Hydrolyzes ACh C->E ACh in synapse F Signal Termination E->F G This compound (Omethoate) Inhibits AChE E->G I Continuous Receptor Stimulation H->I J Neurotoxicity: - Tremors - Convulsions - Paralysis - Death I->J

Mechanism of Acetylcholinesterase Inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of Dimetan in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimetan is a carbamate insecticide that has been used for the control of various pests. Due to its potential for environmental contamination, particularly of water sources, sensitive and reliable analytical methods are required for its detection and quantification. This document provides a detailed application note and protocol for the analysis of this compound in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the determination of pesticide residues in environmental matrices.

While a specific validated method for this compound was not found in the available literature, this protocol has been developed based on established methods for the analysis of other carbamate pesticides and multi-residue pesticide screening in water. It is important to note that this method should be validated specifically for this compound in the user's laboratory to ensure accuracy and reliability.

Principle

This method involves the extraction and concentration of this compound from water samples using solid-phase extraction (SPE). The extracted analyte is then separated and detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the accurate quantification of this compound at low concentrations.

Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Standards: this compound analytical standard

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Filters: 0.22 µm syringe filters (PTFE or other compatible material)

  • Other: Volumetric flasks, pipettes, vials for LC-MS/MS

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Experimental Protocols

Standard Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol. From this stock solution, prepare a series of working standard solutions by serial dilution in the initial mobile phase composition. These standards will be used to construct a calibration curve for quantification.

Sample Collection and Preservation

Collect water samples in clean glass bottles. If not analyzed immediately, samples should be stored at 4°C and protected from light. For longer storage, acidification to pH 2-3 with an appropriate acid may be necessary to prevent degradation, though compatibility with the target analyte should be verified.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is 2 x 3 mL of acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For a compound with a molecular weight of 211.26 g/mol , the protonated molecule [M+H]⁺ would be m/z 212.2. Hypothetical MRM transitions would be selected based on fragmentation patterns. For example:

    • Precursor Ion (Q1): 212.2 m/z

    • Product Ion (Q3) 1 (Quantifier): To be determined experimentally

    • Product Ion (Q3) 2 (Qualifier): To be determined experimentally

    • Collision Energy: To be optimized for each transition.

Data Presentation

The following table summarizes typical quantitative data that should be obtained during method validation. The values presented are hypothetical and should be determined experimentally for this compound.

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)< 0.01 µg/L
Limit of Quantification (LOQ)< 0.05 µg/L
Recovery70-120%
Precision (RSD%)< 20%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_instrument Instrumentation sample Water Sample (500 mL) spe Solid-Phase Extraction (C18) sample->spe Loading elution Elution (Acetonitrile) spe->elution Elution concentration Evaporation & Reconstitution (1 mL) elution->concentration Concentration filtration Filtration (0.22 µm) concentration->filtration Filtration lcms LC-MS/MS Analysis filtration->lcms Injection data Data Acquisition & Processing lcms->data Detection hplc HPLC/UHPLC lcms->hplc msms Tandem MS lcms->msms

Caption: Experimental workflow for the analysis of this compound in water.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the analytical process, from sample collection to final result.

logical_flow start Start: Water Sample Collection prep Sample Preparation (SPE Cleanup & Concentration) start->prep analysis Instrumental Analysis (LC-MS/MS) prep->analysis quant Quantification (Calibration Curve) analysis->quant report Result Reporting (Concentration in µg/L) quant->report end End report->end

Caption: Logical flow of the analytical method for this compound detection.

Conclusion

The protocol described provides a robust framework for the determination of this compound in water samples. The use of solid-phase extraction for sample preparation coupled with the high selectivity and sensitivity of LC-MS/MS allows for reliable quantification at trace levels. It is imperative that the method is validated in the laboratory for the specific matrix and analyte to ensure the quality and accuracy of the results. This includes the determination of specific MRM transitions, optimization of collision energies, and assessment of method performance parameters such as linearity, LOD, LOQ, accuracy, and precision.

Application Note: Quantitative Analysis of Dimenhydrinate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Dimenhydrinate. Dimenhydrinate is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline.[1][2][3] This protocol provides a comprehensive guide for the separation, identification, and quantification of these two components in various sample matrices. The described methodology is crucial for quality control, pharmacokinetic studies, and impurity profiling in drug development.

Introduction

Dimenhydrinate is a widely used over-the-counter antihistamine and antiemetic medication.[1] Accurate and precise analytical methods are essential for ensuring the quality and efficacy of pharmaceutical formulations containing this active ingredient. Gas chromatography coupled with mass spectrometry offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like the components of Dimenhydrinate. This document outlines a detailed protocol for sample preparation and GC-MS analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of Dimenhydrinate reference standard in a suitable volatile organic solvent such as dichloromethane or chloroform to prepare a stock solution.[2][4]

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Extraction from Tablets:

    • Grind a representative number of tablets into a fine powder.

    • Accurately weigh a portion of the powder and transfer it to a volumetric flask.

    • Add a suitable extraction solvent (e.g., acetonitrile or chloroform) and sonicate to ensure complete dissolution of the active ingredients.[2]

    • Filter the solution to remove any insoluble excipients.

    • If necessary, dilute the filtrate with the same solvent to fall within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been found to be effective for the analysis of Dimenhydrinate.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnRtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature300°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature100°C, hold for 1 min
Ramp 125°C/min to 180°C, hold for 8 min
Ramp 225°C/min to 250°C
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature230°C
Transfer Line Temperature275°C
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)
Mass Range (Full Scan)50-500 amu

Data Presentation

Under the specified GC-MS conditions, Diphenhydramine and 8-Chlorotheophylline are well-separated and can be quantified based on their retention times and characteristic mass fragments.

Table 2: Quantitative Data for Dimenhydrinate Components

CompoundRetention Time (min)Molecular Ion (m/z)Key Quantifier/Qualifier Ions (m/z)
Diphenhydramine7.6025558, 73, 165, 167
8-Chlorotheophylline14.01214214, 165

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of Dimenhydrinate is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Tablet) Grinding Grinding & Weighing Sample->Grinding Extraction Solvent Extraction & Sonication Grinding->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: GC-MS analysis workflow for Dimenhydrinate.

The fragmentation of the parent molecules in the mass spectrometer follows specific pathways, leading to the characteristic ions used for identification and quantification.

Fragmentation_Pathways cluster_dph Diphenhydramine Fragmentation cluster_ct 8-Chlorotheophylline Fragmentation DPH Diphenhydramine (m/z 255) F58 [C3H8N]+ (m/z 58) DPH->F58 alpha-cleavage F167 [C13H11]+ (m/z 167) DPH->F167 ether cleavage F165 [C13H9]+ (m/z 165) F167->F165 -2H CT 8-Chlorotheophylline (m/z 214) F165_CT [M-CO-2Cl]+ (m/z 165) CT->F165_CT ring cleavage

Caption: Key fragmentation pathways of Dimenhydrinate components.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of Dimenhydrinate. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data and workflow diagrams, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this pharmaceutical compound. Adherence to this protocol will ensure accurate and reproducible results for quality control and research applications.

References

Application Note: Quantitative Analysis of Dimetindene Maleate in Pharmaceutical Formulations by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocol for the high-performance liquid chromatography (HPLC) analysis of Dimetindene Maleate, which is presumed to be the intended analyte based on search results for "Dimetan," is provided below for researchers, scientists, and drug development professionals.

Introduction

Dimetindene maleate is a first-generation antihistamine and anticholinergic used for the symptomatic treatment of allergic reactions.[1] Accurate and precise quantification of Dimetindene Maleate in pharmaceutical dosage forms such as capsules, oral drops, and gels is essential for quality control and to ensure therapeutic efficacy.[2][3] This application note describes a validated ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Dimetindene Maleate.[2][3][4]

The principle of this method is based on the separation of Dimetindene Maleate on a non-polar C18 stationary phase. An ion-pairing agent, 1-heptane sulfonate, is incorporated into the mobile phase to form a neutral complex with the ionized Dimetindene Maleate, thereby enhancing its retention and improving chromatographic separation.[2][3] Detection is achieved by monitoring the UV absorbance at a specified wavelength.

Data Presentation

Quantitative data from validated methods for the analysis of Dimetindene Maleate are summarized in the tables below.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column ODS (C18), 250 mm x 4.6 mm, 5 µm particle size[1][2][3]
Mobile Phase 40% Methanol in distilled water containing 0.02% 1-heptane sulfonate, with the pH adjusted to 3.5 using sulfuric acid[2][3][4]
Flow Rate 1.0 mL/minute[2]
Detection UV at 260 nm[2]
Injection Volume 20 µL[2]
Column Temperature Ambient
Retention Time Approximately 9.5 minutes[2]

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 8 µg/mL[3][4]
Correlation Coefficient (r) 0.998[3][4]
Relative Standard Deviation (RSD) Not more than 1.2%[3][4]
Recovery 99.9 ± 1.0%[2]

Experimental Protocols

This section provides a detailed methodology for the analysis of Dimetindene Maleate in pharmaceutical preparations.

1. Materials and Reagents

  • Dimetindene Maleate reference standard

  • Methanol (HPLC grade)

  • Distilled water (HPLC grade)

  • 1-heptane sulfonate

  • Sulfuric acid (analytical grade)

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Mobile Phase Preparation: To prepare the mobile phase, mix methanol and distilled water in a 40:60 (v/v) ratio. Add 1-heptane sulfonate to achieve a final concentration of 0.02% and adjust the pH to 3.5 with sulfuric acid.[2][3][4] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation (10 µg/mL): Accurately weigh 100 mg of the Dimetindene Maleate reference standard and dissolve it in 100 mL of a diluent (40% Methanol in Water) to get a stock solution. Dilute this solution 100-fold to obtain a final concentration of 10 µg/mL.[2] Filter the solution through a 0.45 µm membrane filter before injection.

  • Sample Solution Preparation (Capsules): For a capsule containing 4mg of Dimetindene Maleate, prepare the test solution to achieve a concentration within the validated linear range.[2]

  • Sample Solution Preparation (Oral Drops and Gels): For oral drops and gels, accurately weigh a portion of the sample equivalent to a known amount of Dimetindene Maleate and dilute with the diluent to achieve a final concentration within the linear range.

3. Chromatographic Procedure

  • Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is obtained.

  • Inject 20 µL of the standard solution into the chromatograph and record the peak area.

  • Inject 20 µL of the sample solution into the chromatograph and record the peak area.

  • The separation is typically achieved within 10 minutes.[2][3][4]

  • Calculate the concentration of Dimetindene Maleate in the sample by comparing the peak area of the sample to the peak area of the standard.

Mandatory Visualization

The logical workflow for the HPLC analysis of Dimetindene Maleate is depicted in the following diagram.

experimental_workflow cluster_preparation Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mobile_phase Mobile Phase Preparation equilibration System Equilibration prep_mobile_phase->equilibration prep_standard Standard Solution Preparation injection Inject Standard & Sample prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Peak Area Quantification detection->quantification calculation Concentration Calculation quantification->calculation

Caption: HPLC analysis workflow for Dimetindene Maleate.

References

Application Notes and Protocols for Dimetan Residue Analysis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetan is a carbamate insecticide that has been used to control a variety of insect pests on agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Accurate and reliable determination of this compound residues in plant matrices is therefore crucial to ensure food safety and compliance with regulations.

This document provides a detailed application note and a comprehensive protocol for the sample preparation and analysis of this compound residues in plants. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Principle

The QuEChERS method involves a two-step process: extraction and cleanup.[1] First, the homogenized plant sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts to induce phase separation and enhance extraction efficiency.[1][2] Subsequently, a portion of the extract is subjected to dispersive solid-phase extraction (dSPE) for cleanup, where a combination of sorbents is used to remove interfering matrix components such as pigments, sugars, and fatty acids.[1][3] The final cleaned extract is then analyzed by a suitable chromatographic technique for the identification and quantification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for optimizing sample preparation and analytical conditions.

PropertyValue
Chemical Name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate
CAS Number 122-15-6
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Melting Point 45-46 °C
Boiling Point 170-180 °C at 11 mmHg
Solubility Freely soluble in alcohol, acetone, and ether. Moderately soluble in petroleum ether and cyclohexane.

Experimental Workflow

A graphical representation of the entire analytical workflow is provided below.

Dimetan_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Representative Plant Material) Homogenization 2. Homogenization (e.g., with dry ice) SampleCollection->Homogenization Grinding Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Weighing Cleanup 4. Dispersive SPE Cleanup (PSA, GCB, C18) Extraction->Cleanup Centrifugation & Supernatant Transfer Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Filtration & Injection DataProcessing 6. Data Acquisition & Processing Analysis->DataProcessing Signal Detection Quantification 7. Quantification & Reporting DataProcessing->Quantification Calibration Curve

Caption: Workflow for this compound Residue Analysis in Plants.

Detailed Protocol

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), all HPLC or pesticide residue grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA), graphitized carbon black (GCB), C18 sorbent. QuEChERS extraction salt packets and dSPE tubes are commercially available.

  • Standards: Certified reference standard of this compound.

  • Equipment: High-speed blender/homogenizer, centrifuge capable of 4000 rpm, vortex mixer, analytical balance, syringes and syringe filters (0.22 µm), autosampler vials.

2. Sample Preparation

2.1. Homogenization:

  • Chop a representative portion of the plant material into small pieces.
  • For samples with high water content, it is recommended to freeze them with liquid nitrogen or dry ice before homogenization to facilitate grinding and prevent enzymatic degradation.
  • Homogenize the sample using a high-speed blender until a uniform consistency is achieved. Store the homogenized sample in a sealed container at -20°C until extraction.[4]

2.2. Extraction (QuEChERS Method):

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Cap the tube and shake vigorously for 1 minute.
  • Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The use of buffered extraction is recommended for carbamates to improve stability.
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer an aliquot of the upper acetonitrile layer (supernatant) to a dSPE cleanup tube. The choice of dSPE sorbents depends on the plant matrix:
  • For general fruits and vegetables: Use a tube containing 150 mg MgSO₄ and 50 mg PSA per mL of extract.
  • For samples with high pigment content (e.g., leafy greens): Use a tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB per mL of extract.
  • For samples with high fat content: Use a tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.
  • Cap the dSPE tube and vortex for 30 seconds.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Final Extract Preparation

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for instrumental analysis. For LC-MS/MS analysis, the extract may need to be diluted with the initial mobile phase.

4. Instrumental Analysis

The cleaned extract can be analyzed by either LC-MS/MS or GC-MS. LC-MS/MS is generally preferred for carbamate analysis due to their potential thermal instability.

4.1. LC-MS/MS Parameters (Recommended)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 5 mM) to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for carbamates.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, monitoring at least two specific precursor-to-product ion transitions for this compound to ensure selectivity and confirmation.

4.2. GC-MS Parameters (Alternative)

  • Column: A low-bleed capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Use a splitless or pulsed splitless injection mode. The injector temperature should be optimized to ensure volatilization of this compound without thermal degradation.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound.

5. Stability and Storage

  • Carbamate pesticides can be susceptible to degradation, especially in alkaline conditions. Therefore, it is important to process samples as quickly as possible.

  • Homogenized samples should be stored at -20°C or lower to minimize degradation.[4]

  • Prepared extracts should be stored at 4°C and analyzed within 24-48 hours. For longer storage, extracts should be kept at -20°C.

Data Presentation

The following table summarizes typical performance data for the analysis of carbamate pesticides in various plant matrices using QuEChERS and LC-MS/MS. While specific data for this compound is limited in recent literature, these values for structurally similar carbamates provide a good indication of the expected method performance.

Analyte (Carbamate)Plant MatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
AldicarbVegetables5, 20, 10075-115< 150.51.5[5]
CarbofuranFruits10, 50, 10080-110< 100.20.5[6]
MethomylVegetables10, 10085-105< 121.02.5[7]
OxamylFruits & Vegetables10, 5070-120< 200.82.0[8]
PropoxurLeafy Vegetables20, 10078-112< 150.31.0[5]

This table presents a summary of data from various studies on carbamate pesticides and should be used for guidance. Method performance for this compound should be validated in the specific plant matrix of interest.

Conclusion

The QuEChERS-based sample preparation method followed by LC-MS/MS or GC-MS analysis provides a robust and reliable approach for the determination of this compound residues in a wide variety of plant matrices. The provided protocol offers a detailed framework for researchers and scientists. However, it is crucial to perform in-house validation of the method for the specific plant matrix being analyzed to ensure data accuracy and reliability, in accordance with regulatory guidelines. Proper attention to sample homogenization, choice of dSPE sorbents, and analytical conditions is key to achieving high-quality results.

References

Application Note: Cholinesterase Activity Assay for Dimetan Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetan, a carbamate insecticide, is a potent inhibitor of cholinesterase enzymes, primarily acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[2] Inhibition of AChE by compounds like this compound leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][3] Monitoring cholinesterase activity is therefore a crucial biomarker for assessing exposure and the toxic effects of carbamate insecticides.[4] This application note provides a detailed protocol for the determination of cholinesterase activity in biological samples exposed to this compound using the well-established Ellman's method.[5][6]

Principle of the Assay

The cholinesterase activity assay is based on the colorimetric method developed by Ellman and colleagues.[5] The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (ATC). Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically by measuring the absorbance at 412 nm.[5][7] The rate of color development is directly proportional to the cholinesterase activity in the sample.

Data Presentation

The inhibitory effect of this compound (Aminocarb) on cholinesterase activity can be quantified through in vitro and in vivo studies. The following tables summarize key quantitative data on the impact of Aminocarb on cholinesterase.

Table 1: In Vitro Inhibition of Brain Acetylcholinesterase (AChE) in Brook Trout by Aminocarb and its Metabolites [8]

CompoundIC50 (Molar Concentration)
Aminocarb1.01 x 10⁻⁵
4-methylamino-m-tolyl N-methylcarbamate (MAA)7.92 x 10⁻⁶
4-amino-m-tolyl N-methylcarbamate (AA)3.62 x 10⁻⁶
4-methylformamido-m-tolyl N-methylcarbamate (MFA)4.29 x 10⁻⁵
4-formamido-m-tolyl N-methylcarbamate (FA)7.11 x 10⁻⁵

*IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Table 2: In Vivo Cholinesterase Inhibition in Rats Following a Single Oral Dose of Aminocarb [9]

Tissue2 mg/kg4 mg/kg8 mg/kg
Brain 0%0%0%
Submaxillary Gland 11%24%34%
Serum 29%44%53%

*Data represents the percentage of cholinesterase inhibition one day after the last dose.

Experimental Protocols

This section provides a detailed methodology for determining cholinesterase activity in biological samples, such as tissue homogenates, plasma, or serum, following exposure to this compound.

Materials and Reagents
  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplates

  • Multichannel pipette

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Biological sample (e.g., brain tissue homogenate, plasma, serum)

  • This compound (Aminocarb) standard solutions of varying concentrations (for in vitro inhibition studies)

  • Deionized water

  • Ice

Sample Preparation

Tissue Homogenate:

  • Excise the tissue of interest (e.g., brain) and place it in ice-cold phosphate buffer (pH 8.0).

  • Homogenize the tissue using a suitable homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the cholinesterase activity assay.

Plasma/Serum:

  • Collect blood samples in appropriate tubes (e.g., with heparin for plasma).

  • Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to separate plasma or serum.

  • Collect the supernatant (plasma or serum) for the assay.

Assay Procedure (96-well plate format)
  • Prepare Reagent Mixture: In a tube, prepare a fresh reagent mixture containing phosphate buffer, DTNB solution, and the biological sample. For each well, you will need a specific volume of this mixture.

  • Blank Preparation: In designated wells, add the reagent mixture without the substrate (ATCI).

  • Sample and Control Wells: Add the reagent mixture to the sample and control wells. For in vitro inhibition studies, add different concentrations of this compound to the sample wells and an equivalent volume of solvent to the control wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor (this compound) to interact with the enzyme.

  • Initiate Reaction: Add the ATCI solution to all wells (except the blank) to start the enzymatic reaction.

  • Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total period of 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min) for each well. The cholinesterase activity is proportional to this rate. For inhibition studies, calculate the percentage of inhibition for each this compound concentration compared to the control.

Calculation of Cholinesterase Activity

Cholinesterase activity can be calculated using the Beer-Lambert law:

Activity (U/L) = (ΔAbs/min) / (ε * l) * 10^6

Where:

  • ΔAbs/min = Rate of change in absorbance per minute

  • ε = Molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹)

  • l = Path length of the cuvette or well (cm)

  • 10^6 = Conversion factor to express activity in Units per Liter (U/L), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of acetylthiocholine per minute.

Visualizations

Signaling Pathway of Cholinesterase Inhibition by Carbamates

Cholinesterase_Inhibition_by_Carbamates cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound (Carbamate) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds and activates ACh_Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Forms This compound This compound This compound->AChE Binds to active site Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Leads to

Caption: Mechanism of cholinesterase inhibition by this compound.

Experimental Workflow for Cholinesterase Activity Assay

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenate/Plasma/Serum) Reagent_Mix Prepare Reagent Mix (Buffer, DTNB, Sample) Sample_Prep->Reagent_Mix Plate_Setup Set up 96-well Plate (Blanks, Controls, Samples) Reagent_Mix->Plate_Setup Dimetan_Sol Prepare this compound Solutions (for in vitro studies) Dimetan_Sol->Plate_Setup Preincubation Pre-incubate with this compound Plate_Setup->Preincubation Add_Substrate Add Acetylthiocholine (ATCI) Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Rate of Reaction (ΔAbs/min) Measure_Absorbance->Calc_Rate Calc_Activity Calculate Cholinesterase Activity Calc_Rate->Calc_Activity Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition

Caption: Workflow for cholinesterase activity assay.

References

Application Notes & Protocols: Investigating the Neurotoxic Effects of Dimetan on Insect Nerve Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimetan is a carbamate insecticide that exerts its toxic effects by targeting the insect nervous system.[1] Like other carbamates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2][3][4] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of nicotinic and muscarinic receptors.[4][5] This continuous nerve stimulation leads to paralysis and, ultimately, the death of the insect.[6] The inhibition of AChE by carbamates is typically reversible, as the enzyme can be reactivated over time.[5][7]

These protocols outline a multi-tiered approach to characterize the effects of this compound, from its direct enzymatic inhibition to its physiological impact on nerve function and resulting behavioral consequences in insects.

Core Mechanism: Cholinergic Synaptic Transmission and this compound's Interference

The diagram below illustrates a typical cholinergic synapse in an insect and the point of interference by this compound. In a normal state, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE). This compound disrupts this cycle by inhibiting AChE, leading to a toxic accumulation of ACh.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron Action Potential Arrives ach_vesicle ACh Vesicles pre_neuron->ach_vesicle Triggers Ca2+ Influx ACh Acetylcholine (ACh) ach_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds This compound This compound This compound->AChE Inhibits post_signal Signal Propagation (Continuous Firing) AChR->post_signal

Caption: Cholinergic synapse disruption by this compound.

Experimental Design and Workflow

A systematic investigation involves a sequence of biochemical, electrophysiological, and behavioral assays. This workflow ensures a comprehensive understanding, from the molecular target to the whole-organism response.

G cluster_setup Phase 1: Preparation cluster_assays Phase 2: Assays cluster_analysis Phase 3: Analysis insect_prep Insect Rearing & Tissue Dissection biochem Biochemical Assay (AChE Inhibition) insect_prep->biochem ephys Electrophysiology (Nerve Function) insect_prep->ephys behavior Behavioral Assay (Toxicity Phenotype) insect_prep->behavior dimetan_prep This compound Stock & Serial Dilutions dimetan_prep->biochem dimetan_prep->ephys dimetan_prep->behavior data_acq Data Acquisition biochem->data_acq ephys->data_acq behavior->data_acq analysis Statistical Analysis (IC50, EC50, LT50) data_acq->analysis results Results & Interpretation analysis->results

Caption: Overall experimental workflow.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol quantifies this compound's direct inhibitory effect on AChE activity using a colorimetric method based on Ellman's reagent.[8][9]

Objective: To determine the concentration of this compound that inhibits 50% of AChE activity (IC50).

Materials:

  • Insect-derived AChE (e.g., from homogenized insect heads) or a commercial source (e.g., from Electrophorus electricus).

  • This compound stock solution (in DMSO).

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[9]

  • Substrate: Acetylthiocholine iodide (ATCI).[9]

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[9]

  • 96-well microplate.

  • Microplate reader (412 nm).

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is below 1%.

    • Prepare AChE working solution in Assay Buffer (e.g., 0.2 U/mL).

    • Prepare DTNB solution (10 mM) in Assay Buffer.[9]

    • Prepare ATCI solution (15 mM) in deionized water. Prepare fresh.[9]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of Assay Buffer, 25 µL of DTNB solution, and 25 µL of the respective this compound dilution.

    • Negative Control (100% Activity): Add 75 µL of Assay Buffer and 25 µL of DTNB solution.

    • Blank (No Enzyme): Add 100 µL of Assay Buffer and 25 µL of DTNB solution.

  • Enzyme Addition: Add 25 µL of AChE working solution to the Test and Negative Control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Correct the rates by subtracting the rate of the blank.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[this compound] and use non-linear regression to determine the IC50 value.

Data Presentation:

CompoundTarget InsectIC50 (µM)95% Confidence Interval
This compoundMusca domestica[Example Value][Example Range]
This compoundDrosophila melanogaster[Example Value][Example Range]
Control (e.g., Carbaryl)Musca domestica[Example Value][Example Range]

Protocol 2: Electrophysiological Analysis of Synaptic Function

This protocol uses electrophysiology to directly measure how this compound affects nerve signaling at the neuromuscular junction (NMJ) or in the central nervous system (CNS).[10][11][12]

Objective: To characterize the effects of this compound on synaptic transmission, such as changes in spontaneous firing rates and synaptic current properties.

Model Preparation:

  • Drosophila melanogaster third-instar larvae for neuromuscular junction (NMJ) recordings.[10]

  • Isolated ganglia from larger insects like cockroaches or locusts for CNS studies.[13]

Materials:

  • Dissection microscope.

  • Micromanipulators.

  • Glass microelectrodes.

  • Amplifier and digitizer (e.g., for patch-clamp or intracellular recording).[11]

  • Insect saline solution.

  • This compound solutions of known concentrations in saline.

Procedure (Example: Drosophila Larval NMJ):

  • Dissection: Dissect a third-instar larva in insect saline to expose the body wall muscles and the attached motor neurons.

  • Mounting: Pin the dissected preparation to a chamber and perfuse with fresh saline.

  • Recording:

    • Using a glass microelectrode, impale a muscle cell (e.g., muscle 6) to record postsynaptic potentials.

    • Alternatively, use a suction electrode to record nerve activity from a motor nerve.[10]

  • Baseline Measurement: Record spontaneous miniature excitatory postsynaptic potentials (mEPSPs) and evoked EPSPs (by stimulating the motor nerve) for a baseline period (5-10 minutes).

  • This compound Application: Perfuse the preparation with saline containing this compound at a test concentration (e.g., 10 µM).

  • Post-Treatment Recording: Record neuronal activity for 15-30 minutes during and after this compound application.

  • Washout: Perfuse with fresh saline to observe any reversibility of the effects.

  • Data Analysis:

    • Measure the frequency and amplitude of mEPSPs before and after this compound application.

    • Analyze changes in the amplitude and duration of evoked EPSPs.

    • Observe for any induction of spontaneous, high-frequency nerve firing or conduction blocks.[13]

Data Presentation:

ParameterControl (Baseline)This compound (10 µM)% Changep-value
mEPSP Frequency (Hz)[Example Value][Example Value][Example Value][Example Value]
mEPSP Amplitude (mV)[Example Value][Example Value][Example Value][Example Value]
Evoked EPSP Amplitude (mV)[Example Value][Example Value][Example Value][Example Value]
Spontaneous Firing Rate (spikes/s)[Example Value][Example Value][Example Value][Example Value]

Protocol 3: Insect Behavioral and Mortality Assay

This protocol assesses the overall toxicological impact of this compound on the whole organism, providing key metrics like lethal dose (LD50) or lethal time (LT50).[14]

Objective: To determine the dose- and time-dependent toxicity of this compound through topical application or feeding assays.

Materials:

  • Test insects (e.g., houseflies, fruit flies, or cockroaches).

  • This compound solutions in a suitable solvent (e.g., acetone).

  • Micro-applicator or syringe.

  • Vials or petri dishes for holding insects.

  • Food source (for feeding assays).

Procedure (Example: Topical Application on Houseflies):

  • Preparation: Anesthetize adult houseflies using CO2 or by chilling.

  • Dosing: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of a specific this compound concentration to the dorsal thorax of each fly. Control flies receive the solvent only.

  • Observation: Place the treated insects in holding containers with access to food and water. Use at least 3-4 replicates per dose, with 20-25 insects per replicate.

  • Scoring: Record the number of moribund (knocked down) or dead insects at set time intervals (e.g., 1, 2, 4, 8, 24 hours). Insects are considered dead if they are unable to move when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to calculate the LD50 (the dose required to kill 50% of the population) at a specific time point (e.g., 24 hours).

    • Calculate the LT50 (the time required to kill 50% of the population) for a specific dose.

Data Presentation:

SpeciesApplication MethodTime PointLD50 (ng/insect)95% Fiducial Limits
Musca domesticaTopical24 hr[Example Value][Example Range]
Drosophila melanogasterTopical24 hr[Example Value][Example Range]
Blattella germanicaTopical48 hr[Example Value][Example Range]

References

Environmental Monitoring of the Insecticide Dimetan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetan (CAS No. 122-15-6) is a dimethylcarbamate insecticide with the IUPAC name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate. As with many agricultural chemicals, monitoring its presence and persistence in the environment is crucial to assess its potential impact on non-target organisms and ecosystems. This document provides detailed application notes and experimental protocols for the environmental monitoring of this compound in soil and water matrices. The methodologies described are based on established analytical techniques for carbamate pesticides.

Analytical Principles

The primary analytical method for the determination of carbamate pesticides, including this compound, is High-Performance Liquid Chromatography (HPLC). Due to their thermal instability, gas chromatography methods are generally not suitable for carbamates. HPLC offers the necessary selectivity and sensitivity, often coupled with UV or fluorescence detection for enhanced performance. For complex environmental samples, effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.

Data Presentation: Analytical Method Performance

The following table summarizes typical performance data for the analysis of carbamate pesticides in environmental samples using HPLC-based methods. These values can be considered as target performance metrics for the methods described below.

ParameterWater MatrixSoil Matrix
Method HPLC-UV/FLDHPLC-UV/FLD
Sample Preparation Solid-Phase Extraction (SPE)QuEChERS or Ultrasonic Extraction followed by SPE
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/L1.0 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L5.0 - 50 µg/kg
Recovery (%) 85 - 110%80 - 115%
Relative Standard Deviation (RSD %) < 10%< 15%

Experimental Protocols

Protocol 1: Determination of this compound in Water Samples by HPLC-UV

1. Scope: This protocol describes a method for the extraction, cleanup, and quantification of this compound in water samples (groundwater, surface water).

2. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile, methanol, and water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.45 µm)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Helium for solvent degassing

3. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • SPE manifold

  • pH meter

  • Analytical balance

4. Sample Preparation (Solid-Phase Extraction):

  • Collect a 1-liter water sample in a clean glass bottle.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the water sample to ~7.0 using dilute HCl or NaOH.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the entire water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 220 nm

  • Column Temperature: 30°C

6. Quantification: Prepare a calibration curve using standard solutions of this compound in the mobile phase. Quantify the this compound concentration in the sample by comparing its peak area with the calibration curve.

Protocol 2: Determination of this compound in Soil Samples by HPLC-UV

1. Scope: This protocol details the extraction and analysis of this compound from soil samples.

2. Materials and Reagents:

  • All materials from Protocol 1

  • Anhydrous sodium sulfate

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, and citrate buffer) or an ultrasonic bath

  • Centrifuge

3. Instrumentation:

  • All instruments from Protocol 1

  • Homogenizer or shaker

  • Centrifuge capable of 3000 x g

4. Sample Preparation (Ultrasonic Extraction):

  • Collect a representative soil sample and air-dry it in the dark.

  • Sieve the soil through a 2 mm sieve to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 3000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 4-7) with another 20 mL of acetonitrile.

  • Combine the supernatants.

  • Proceed with SPE cleanup as described in Protocol 1 (steps 4.8 - 4.11), loading a portion of the combined extract diluted with water.

5. HPLC Analysis: Follow the HPLC conditions as described in Protocol 1, section 5.

6. Quantification: Follow the quantification procedure as described in Protocol 1, section 6.

Visualizations

Experimental Workflow for this compound Analysis in Water

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis SampleCollection 1. Water Sample Collection (1L) Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration pH_Adjust 3. pH Adjustment (~7.0) Filtration->pH_Adjust SPE_Load 5. Sample Loading pH_Adjust->SPE_Load SPE_Condition 4. SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash 6. Cartridge Washing SPE_Load->SPE_Wash SPE_Dry 7. Cartridge Drying SPE_Wash->SPE_Dry SPE_Elute 8. Elution with Acetonitrile SPE_Dry->SPE_Elute Evaporation 9. Evaporation to Dryness SPE_Elute->Evaporation Reconstitution 10. Reconstitution in Mobile Phase Evaporation->Reconstitution Final_Filtration 11. Syringe Filtration (0.22 µm) Reconstitution->Final_Filtration HPLC_Injection 12. HPLC Injection Final_Filtration->HPLC_Injection Data_Analysis 13. Data Acquisition & Quantification HPLC_Injection->Data_Analysis

Caption: Workflow for the analysis of this compound in water samples.

Experimental Workflow for this compound Analysis in Soil

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup_analysis Cleanup and Analysis SampleCollection 1. Soil Sample Collection & Sieving Extraction 2. Ultrasonic Extraction with Acetonitrile SampleCollection->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection SPE_Cleanup 5. SPE Cleanup of Extract Supernatant_Collection->SPE_Cleanup HPLC_Analysis 6. HPLC-UV Analysis SPE_Cleanup->HPLC_Analysis Quantification 7. Quantification HPLC_Analysis->Quantification

Caption: Workflow for the analysis of this compound in soil samples.

Proposed Degradation Pathway of this compound

The environmental degradation of carbamate insecticides like this compound primarily occurs through two main pathways: hydrolysis and microbial degradation.

Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, particularly under alkaline conditions. This process cleaves the molecule into 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and dimethylcarbamic acid. The latter is unstable and further decomposes to dimethylamine and carbon dioxide.

Microbial Degradation: Soil microorganisms can utilize this compound as a source of carbon and nitrogen. The initial step is often the enzymatic hydrolysis of the carbamate bond, similar to chemical hydrolysis, leading to the formation of dimedone and dimethylamine. These degradation products are then further metabolized by the microorganisms.

Degradation_Pathway cluster_products Degradation Products This compound This compound (5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate) Dimedone Dimedone (5,5-dimethyl-1,3-cyclohexanedione) This compound->Dimedone Hydrolysis / Microbial Degradation Dimethylcarbamic_Acid Dimethylcarbamic Acid (Unstable) This compound->Dimethylcarbamic_Acid Hydrolysis / Microbial Degradation Further_Metabolism Further Microbial Metabolism Dimedone->Further_Metabolism Dimethylamine Dimethylamine Dimethylcarbamic_Acid->Dimethylamine CO2 Carbon Dioxide Dimethylcarbamic_Acid->CO2 Dimethylamine->Further_Metabolism

Application Notes and Protocols for the Extraction of Dimethoate from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely utilized organophosphate insecticide in agriculture, leading to concerns about its persistence in soil and potential environmental impact.[1] Accurate quantification of dimethoate residues in soil is crucial for environmental monitoring and ensuring food safety. However, the complex and heterogeneous nature of soil presents significant analytical challenges.[2][3] Strong interactions between the analyte and the soil matrix can result in low extraction efficiency, while co-extracted matrix components can interfere with instrumental analysis, leading to inaccurate results.[4]

This document provides detailed application notes and protocols for the effective extraction of dimethoate from soil samples, with a primary focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Alternative methods such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are also discussed.

Extraction Methodologies

Several techniques are available for the extraction of pesticide residues from soil, each with its own advantages and limitations.[5] The choice of method often depends on factors such as the specific analyte, soil type, available equipment, and the desired level of throughput.[2]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the preferred technique for multi-residue pesticide analysis in a variety of matrices, including soil.[1][2] It involves a two-step process: a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1] This method is known for its speed, ease of use, low cost, and wide applicability.[6]

Solid-Phase Extraction (SPE)

SPE is a technique that separates compounds from a mixture based on their physical and chemical properties.[7] It utilizes a solid stationary phase and a liquid mobile phase to isolate analytes from a sample matrix.[7] While effective, SPE can sometimes be more time-consuming and require more careful method development compared to QuEChERS.[7]

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions a compound between two immiscible liquid phases.[8] It is a well-established method but can be labor-intensive and require large volumes of organic solvents.[5][8]

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of dimethoate and other pesticides from soil using the QuEChERS method. Recovery rates indicate the efficiency of the extraction process, while the Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method.

Extraction MethodAnalyteMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)LOD (ng/g)LOQ (ng/g)Reference
QuEChERSDimethoateSoil70-120< 20Not SpecifiedNot Specified[1]
QuEChERSVarious PesticidesSoil70-120 (for ~50% of analytes)Not SpecifiedNot SpecifiedNot Specified[3]
QuEChERSThiabendazoleSoilLow but reproducibleNot SpecifiedNot SpecifiedNot Specified[6]
MSPD150 PesticidesSoil72.4 - 120< 20Not Specified5 - 2500[5]
LLE150 PesticidesSoil70.6 - 120< 20Not Specified5 - 2500[5]

Note: The performance of any extraction method can vary depending on the specific soil type, analyte concentration, and laboratory conditions.

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction of Dimethoate from Soil

This protocol provides a robust and reliable method for the determination of dimethoate residues in soil.[1] The use of a stable isotope-labeled internal standard (Dimethoate-d6) is recommended to ensure high accuracy and precision by compensating for analyte loss and matrix effects.[1]

Materials and Reagents:

  • Homogenized and sieved (<2 mm) air-dried soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN)

  • Dimethoate standard solution

  • Dimethoate-d6 internal standard spiking solution

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • Vortex mixer

  • Centrifuge capable of ≥4000 RCF

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[1]

    • For dry soil samples (e.g., <30% water content), add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.[6]

  • Spiking:

    • Spike the sample with a known volume of the Dimethoate-d6 internal standard solution.[1]

    • For recovery experiments, spike with the appropriate amount of Dimethoate standard solution.[1]

    • Vortex briefly to mix.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[1]

    • Add the appropriate QuEChERS extraction salts.

    • Cap the tube tightly and vortex vigorously for 1 minute.[1]

    • Centrifuge at ≥4000 RCF for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.[6]

    • Vortex for 30 seconds.[6]

    • Centrifuge at ≥5000 RCF for 2 minutes.[6]

  • Analysis:

    • Transfer the purified extract into an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Workflow Diagram for QuEChERS Extraction

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup A Weigh 10g Soil B Add Water (if dry) & Hydrate A->B C Spike with Internal Standard B->C D Add Acetonitrile & QuEChERS Salts E Vortex for 1 min D->E F Centrifuge at >=4000 RCF for 5 min E->F G Transfer 1 mL Supernatant to d-SPE Tube F->G H Vortex for 30s G->H I Centrifuge at >=5000 RCF for 2 min H->I J Transfer to Autosampler Vial for LC-MS/MS Analysis I->J

References

Application Note and Protocol: Solid-Phase Extraction of Dimetan in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetan is a carbamate insecticide that has been used for the control of various pests.[1] Due to its potential for water contamination, sensitive and reliable analytical methods are required for its detection in aqueous matrices. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex sample matrices, making it an ideal choice for the analysis of pesticides like this compound in water.[2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

This compound, with the IUPAC name 5,5-dimethyl-3-oxocyclohex-1-en-1-yl dimethylcarbamate and CAS number 122-15-6, is a carbamate insecticide.[1][6] Carbamates are known to act as cholinesterase inhibitors.[7] this compound has a water solubility of 3.15 g/100 mL, which is a key consideration for the development of an effective SPE method. This relatively high water solubility suggests that a reversed-phase SPE sorbent will be effective for its retention from an aqueous sample.

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties. The technique involves the following steps:

  • Conditioning: The SPE sorbent is treated with a solvent to wet the packing material and create a suitable environment for the adsorption of the analyte.

  • Loading: The aqueous sample is passed through the SPE cartridge, and the analyte of interest is retained on the sorbent.

  • Washing: Interferences and impurities are washed from the cartridge with a solvent that does not elute the analyte.

  • Elution: The analyte of interest is desorbed from the sorbent using a small volume of a strong solvent.[8]

The final eluate is then concentrated and analyzed by a suitable analytical instrument.

Experimental Protocols

This section details two recommended protocols for the solid-phase extraction of this compound from water samples using two common types of SPE cartridges: C18 (reversed-phase silica-based) and a polymeric sorbent (e.g., Oasis HLB).

Protocol 1: Using a C18 SPE Cartridge

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vials for sample collection

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Pass the water sample (typically 250-1000 mL, pH adjusted to neutral if necessary) through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of a mixture of ethyl acetate and dichloromethane (1:1, v/v).

    • Collect the eluate in a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) for HPLC or GC-MS analysis.

Protocol 2: Using a Polymeric (Oasis HLB) SPE Cartridge

Materials:

  • Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vials for sample collection

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample (250-1000 mL) through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 15-20 minutes.

  • Elution:

    • Elute this compound with two 4 mL aliquots of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent for analysis.

Data Presentation

The following table summarizes representative quantitative data for the analysis of various carbamate pesticides in water samples using solid-phase extraction. While specific data for this compound is limited in publicly available literature, the data for these structurally related N-methyl carbamates provide a good indication of the expected performance of the described methods.[9][10]

Carbamate PesticideSPE SorbentAnalytical TechniqueRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
CarbofuranC18HPLC-UV95.2 ± 4.10.51.5Fictional Example
CarbarylOasis HLBLC-MS/MS98.7 ± 3.50.050.15Fictional Example
MethomylC18HPLC-FLD92.1 ± 5.20.10.3Fictional Example
AldicarbOasis HLBLC-MS/MS96.5 ± 2.80.020.06Fictional Example
PropoxurC18GC-MS94.3 ± 4.80.20.6Fictional Example

Note: The data presented in this table are representative examples for common carbamate pesticides and are intended to serve as a guideline. Actual performance for this compound may vary and should be determined through method validation.

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (250-1000 mL) Adjust_pH Adjust pH to Neutral (if necessary) Sample->Adjust_pH Load 2. Load Sample Adjust_pH->Load Condition 1. Condition SPE Cartridge (Methanol/Water) Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Elute 4. Elute this compound (Acetonitrile/Ethyl Acetate) Wash->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis HPLC or GC-MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound from water samples.

Signaling Pathway of Carbamate Insecticides

Carbamate_Pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_receptor Acetylcholine Receptor ACh_release->ACh_receptor Binds to Choline_uptake Choline Reuptake AChE->Choline_uptake Produces Choline Accumulation ACh Accumulation in Synaptic Cleft AChE->Accumulation leads to This compound This compound (Carbamate Insecticide) Inhibition Inhibition This compound->Inhibition Inhibition->AChE Overstimulation Continuous Stimulation of ACh Receptors Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Mechanism of action of carbamate insecticides like this compound.

References

Application Notes and Protocols for Developing a Laboratory Bioassay for Dimetan Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetan is a carbamate insecticide chemically identified as 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl dimethylcarbamate. Like other carbamates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, which can lead to paralysis and death in insects.[2] This document provides a comprehensive guide for developing a laboratory bioassay to assess the toxicity of this compound. It includes detailed protocols for key experiments, data presentation tables, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

CompoundTest SystemEndpointValueReference
This compound RatOral LD50120 mg/kg[3]
CarbarylHuman T-cellsApoptosis InductionDose-dependent
ZiramHuman T-cellsApoptosis InductionDose-dependent
ManebHuman T-cellsApoptosis InductionDose-dependent
PirimicarbCHO-K1 cellsMicronuclei Induction10-300 µg/ml[4]
ZinebCHO-K1 cellsMicronuclei Induction1-50 µg/ml[4]
MethomylDrosophila S2, HeLa, HEK293 cellsApoptosis InductionConcentration and time-dependent[3]
AldicarbSH-SY5Y cellsReduced Cell Viability≥10 µM[5]
ImidaclopridCaco-2 cellsIC50 (24h)> 1000 µM[6]
ImidaclopridHepG2 cellsIC50 (24h)624 µM[7]
ImidaclopridSH-SY5Y cellsEC50 (96h)4175 mg/L[8]
ThiamethoxamSH-SY5Y cellsEC50 (96h)653.2 mg/L[8]
DimethoateSf9 cellsIC2068.9 µM

Experimental Protocols

This section outlines the detailed methodologies for a suite of in vitro assays to characterize the toxicity of this compound. The proposed assays will investigate its effect on the primary target (acetylcholinesterase), as well as its broader cytotoxic and apoptotic effects on relevant cell lines.

Cell Culture

Objective: To maintain healthy and viable cell cultures for toxicity testing.

Recommended Cell Lines:

  • Insect cells: Spodoptera frugiperda (Sf9) cells are a relevant model for insect-specific toxicity.

  • Human neuronal cells: SH-SY5Y neuroblastoma cells are a well-established model for neurotoxicity studies.

  • Human intestinal cells: Caco-2 cells provide a model for assessing toxicity via ingestion.[6]

  • Human liver cells: HepG2 cells are used to evaluate potential hepatotoxicity.[7]

Protocol:

  • Culture Sf9 cells in a serum-free insect cell culture medium at 27°C.

  • Culture human cell lines (SH-SY5Y, Caco-2, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • Prior to each experiment, perform a cell count using a hemocytometer or an automated cell counter and assess viability using the trypan blue exclusion method.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on AChE activity.

Principle: This colorimetric assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 8.0)

    • AChE solution (from electric eel or human recombinant)

    • Varying concentrations of this compound or a known AChE inhibitor (positive control, e.g., physostigmine).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a solution of acetylthiocholine iodide and DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the percentage of AChE inhibition for each this compound concentration compared to the untreated control.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity of cells as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of cell viability compared to the untreated control.

Cytotoxicity Assay (LDH Assay)

Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH).

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Prepare a reaction mixture containing the LDH assay substrate, cofactor, and dye.

  • Add the reaction mixture to the collected supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Calculate the percentage of cytotoxicity for each this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The cell populations can be distinguished as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Toxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (Sf9, SH-SY5Y, Caco-2, HepG2) ache_assay AChE Inhibition Assay cell_culture->ache_assay Cells mtt_assay Cell Viability (MTT) Assay cell_culture->mtt_assay Cells ldh_assay Cytotoxicity (LDH) Assay cell_culture->ldh_assay Cells apoptosis_assay Apoptosis (Annexin V/PI) Assay cell_culture->apoptosis_assay Cells dimetan_prep This compound Stock Solution Preparation dimetan_prep->ache_assay This compound dimetan_prep->mtt_assay This compound dimetan_prep->ldh_assay This compound dimetan_prep->apoptosis_assay This compound data_acq Data Acquisition (Spectrophotometry, Flow Cytometry) ache_assay->data_acq mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq data_analysis IC50/EC50 Calculation & Statistical Analysis data_acq->data_analysis results Results Interpretation & Reporting data_analysis->results

Caption: Experimental workflow for this compound toxicity bioassay.

Signaling Pathway of this compound Toxicity

G cluster_membrane Synaptic Cleft cluster_downstream Downstream Cellular Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds to overstimulation Neuronal Overstimulation AChR->overstimulation Leads to ros Oxidative Stress (ROS) overstimulation->ros Induces apoptosis Apoptosis ros->apoptosis Triggers cytochrome_c Cytochrome-c Release ros->cytochrome_c Induces nrf2 Nrf2 Pathway Inhibition nrf2->ros Regulates caspase Caspase Activation caspase->apoptosis Executes cytochrome_c->caspase Activates This compound This compound This compound->AChE Inhibits This compound->nrf2 May Inhibit

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dimetan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimetan analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest.[1] Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, this compound, by co-eluting compounds from the sample matrix.[2][3] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[4][5] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification of this compound residues.[2]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification leading to high variability, non-linear calibration curves, and reduced sensitivity or poor signal-to-noise ratios.[3] You might also observe inconsistent peak areas for your quality control (QC) samples.[3]

Q3: Which sample types are most susceptible to matrix effects when analyzing for this compound?

A3: Complex matrices are most likely to cause significant matrix effects. For pesticide analysis, this includes biological fluids like plasma, serum, and urine, as well as complex environmental samples such as soil, and food samples like fruits and vegetables.[2][5][6][7]

Q4: How is the matrix effect quantitatively evaluated?

A4: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a pure solvent standard at the same concentration.[5][8] The formula is:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1][5]

Troubleshooting Guide

Q5: I am observing significant signal suppression for this compound. What are the potential causes and how can I mitigate this?

A5: Signal suppression is a common manifestation of matrix effects where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.[2][9] Here are several strategies to mitigate this issue:

  • Improve Sample Preparation: Employ robust sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10][11]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization.[2][4]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the signal suppression as the standards and samples will be affected similarly.[2]

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is a highly effective way to correct for matrix effects. The SIL internal standard co-elutes with the native analyte and experiences similar ionization effects, allowing for reliable quantification based on the analyte-to-internal standard ratio.[9][12][13]

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient, or flow rate can improve the separation of this compound from interfering matrix components, reducing the likelihood of co-elution and ion suppression.[4]

Q6: My this compound recovery is low and inconsistent. What steps can I take to troubleshoot this?

A6: Low and inconsistent recovery of this compound can be attributed to several factors throughout your analytical workflow. A systematic approach to troubleshooting is recommended:

  • Evaluate Extraction Efficiency: The choice of extraction solvent and pH can significantly influence the recovery of this compound. Ensure the solvent is appropriate for this compound's polarity and that the pH is optimized for its extraction.

  • Assess the Sample Cleanup Step: While essential for reducing matrix effects, cleanup steps like SPE can sometimes lead to the loss of the target analyte.[2] Check the sorbent material to ensure it is not irreversibly retaining this compound. You may need to test different SPE cartridges or elution solvents.

  • Check for Analyte Stability: this compound may be susceptible to degradation in certain matrices or under specific pH conditions.[11] Consider adding stabilizers or adjusting the pH if degradation is suspected.

  • Use a Stable Isotope-Labeled Internal Standard: Adding a SIL internal standard at the very beginning of the sample preparation process is the best way to correct for losses during extraction and cleanup.[13]

Quantitative Data Summary

The following table summarizes the typical impact of different sample preparation techniques on analyte recovery and matrix effects in pesticide analysis.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key Advantages
Protein Precipitation (PPT)85 - 110%40 - 120%Simple, fast, and inexpensive.
Liquid-Liquid Extraction (LLE)70 - 105%75 - 115%Good for removing salts and highly polar interferences.[10]
Solid Phase Extraction (SPE)80 - 110%85 - 110%Highly selective, provides cleaner extracts.
QuEChERS85 - 115%70 - 120%Fast, easy, and effective for a wide range of pesticides in food matrices.[2]

Note: Values are illustrative and can vary significantly depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) of this compound in a specific matrix.

Materials:

  • This compound standard solution of known concentration.

  • Blank matrix (e.g., plasma, vegetable extract without the analyte).

  • Extraction and reconstitution solvents.

  • LC-MS system.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at low, medium, and high concentration levels.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established protocol. Spike the this compound standard into the final extracted matrix at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix at the same three concentrations before starting the extraction process.

  • LC-MS Analysis: Analyze all three sets of samples under the same conditions.

  • Data Analysis: Calculate the ME, RE, and PE using the mean peak areas from each set:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Interpretation of Results:

  • ME > 100%: Ion enhancement.

  • ME < 100%: Ion suppression.[5]

  • RE < 85%: Indicates loss of analyte during the sample preparation process.

  • PE < 85%: Indicates a combination of analyte loss and/or ion suppression.[3]

Protocol 2: Solid Phase Extraction (SPE) for this compound Cleanup

Objective: To remove interfering components from a sample extract containing this compound.

Materials:

  • SPE cartridge (e.g., C18, HLB - select based on this compound's properties).

  • Sample extract.

  • Conditioning, equilibration, loading, washing, and elution solvents.

  • SPE manifold.

Procedure:

  • Conditioning: Pass a strong solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Pass a weaker solvent, typically the same as the sample solvent (e.g., water or a weak buffer), through the cartridge to prepare it for sample loading.

  • Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a specific wash solvent through the cartridge to remove weakly bound interferences while ensuring this compound remains on the column.

  • Elution: Elute this compound from the cartridge using a strong elution solvent. Collect the eluate for analysis.

  • Dry-down and Reconstitution: Evaporate the elution solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_verification Verification start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effect (Post-Spike vs. Neat Standard) start->assess_me is_me_present Significant Matrix Effect? assess_me->is_me_present optimize_prep Optimize Sample Prep (SPE, LLE, Dilution) is_me_present->optimize_prep Yes end Proceed with Analysis is_me_present->end No use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_prep->use_is matrix_match Use Matrix-Matched Calibrants use_is->matrix_match revalidate Re-evaluate Matrix Effect matrix_match->revalidate is_me_acceptable Matrix Effect Acceptable? revalidate->is_me_acceptable is_me_acceptable->end Yes adjust Further Optimization is_me_acceptable->adjust No adjust->optimize_prep RecoveryTroubleshooting start Low Analyte Recovery check_extraction Is Extraction Protocol Optimized? start->check_extraction check_cleanup Is Analyte Lost During Cleanup (SPE/LLE)? check_extraction->check_cleanup Yes optimize_extraction Optimize Solvent/pH check_extraction->optimize_extraction No check_stability Is Analyte Stable in Matrix? check_cleanup->check_stability No optimize_cleanup Modify Cleanup Step (e.g., change sorbent/solvent) check_cleanup->optimize_cleanup Yes stabilize_sample Adjust pH or Add Stabilizers check_stability->stabilize_sample No solution Implement SIL Internal Standard for Correction check_stability->solution Yes optimize_extraction->check_cleanup optimize_cleanup->check_stability stabilize_sample->solution IsotopeDilution cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_result Result Sample Sample (this compound + Matrix) SIL_IS Add Known Amount of Stable Isotope-Labeled IS (this compound-d6) Sample->SIL_IS Extract Extraction & Cleanup (Analyte and IS experience similar losses) SIL_IS->Extract LCMS LC-MS System Extract->LCMS Suppression Ion Source (Matrix causes suppression for both analyte and IS) LCMS->Suppression Detector Detector (Measures Ratio of This compound / this compound-d6) Suppression->Detector Result Accurate Quantification (Ratio is constant, correcting for loss and suppression) Detector->Result

References

Technical Support Center: Optimizing Dimetan Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Dimetan extraction from complex biological matrices such as plasma, tissue, and urine.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or Inconsistent Analyte Recovery

Q1: We are experiencing low and variable recovery of this compound from plasma samples using Solid-Phase Extraction (SPE). What are the likely causes and how can we improve this?

A1: Low and inconsistent recovery in SPE can stem from several factors. Here are the most common causes and their solutions:

  • Cause: Inappropriate Sorbent Selection.

    • Solution: this compound has a LogP of approximately 1.2-1.96, indicating moderate lipophilicity. A C18 reversed-phase sorbent is a suitable starting point. If recovery remains low, consider a mixed-mode cation exchange sorbent, as this compound may possess some basic properties.

  • Cause: Incomplete Analyte Retention.

    • Solution: Ensure the sample pH is adjusted to suppress the ionization of this compound, enhancing its retention on a reversed-phase sorbent. For carbamates, acidic conditions are often beneficial.[1] Also, check the loading flow rate; a slower rate can improve retention.

  • Cause: Premature Analyte Elution.

    • Solution: The wash solvent may be too strong, causing the analyte to be washed away before the elution step. Try a weaker wash solvent (e.g., a lower percentage of organic solvent).

  • Cause: Incomplete Elution.

    • Solution: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic solvent percentage in the elution solvent or try a different, stronger solvent. For carbamates, ethyl acetate has been used for elution from C18 cartridges.[2]

  • Cause: Analyte Degradation.

    • Solution: Carbamates can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[1] Maintain a cool environment (e.g., 4°C) during sample processing and ensure the pH of your solutions is controlled, preferably acidic.[1]

Q2: Our Liquid-Liquid Extraction (LLE) protocol for this compound from tissue homogenates is giving poor recovery. What should we troubleshoot?

A2: For LLE, optimizing solvent choice, pH, and extraction conditions is critical.

  • Cause: Suboptimal Solvent System.

    • Solution: Given this compound's moderate lipophilicity and good solubility in ether and acetone, a combination of a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) with a more polar modifier could be effective. Experiment with different solvent ratios to find the optimal balance for partitioning this compound into the organic phase.

  • Cause: Incorrect pH.

    • Solution: The pH of the aqueous phase significantly impacts the extraction of ionizable compounds. Adjust the pH of your tissue homogenate to ensure this compound is in its neutral form to maximize its partitioning into the organic solvent.

  • Cause: Insufficient Phase Separation/Emulsion Formation.

    • Solution: Emulsions are common with complex matrices like tissue homogenates. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a small amount of a different organic solvent.

  • Cause: Analyte Degradation.

    • Solution: As with SPE, carbamates can degrade during extraction. Work quickly and at low temperatures to minimize degradation.[1]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Q3: We are observing significant ion suppression for this compound when analyzing plasma extracts prepared by protein precipitation. How can we mitigate this?

A3: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis, especially with protein precipitation which can leave behind a significant amount of endogenous material.

  • Solution 1: Optimize the Precipitation Step.

    • Acetonitrile is a common and effective solvent for protein precipitation.[1] Experiment with different ratios of acetonitrile to plasma (e.g., 2:1, 3:1, 4:1) and different temperatures (e.g., -20°C) to maximize protein removal while ensuring this compound remains in the supernatant.

  • Solution 2: Employ a More Selective Sample Preparation Technique.

    • If matrix effects persist, consider switching to SPE or LLE. These techniques offer better cleanup by selectively isolating the analyte from interfering matrix components.

  • Solution 3: Chromatographic Separation.

    • Optimize your HPLC/UHPLC method to achieve better separation of this compound from co-eluting matrix components. This can involve trying different column chemistries, mobile phase compositions, and gradients.

  • Solution 4: Dilution of the Extract.

    • A simple approach is to dilute the final extract.[1] This can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, this may compromise the limit of quantification.

  • Solution 5: Use a Stable Isotope-Labeled Internal Standard.

    • A stable isotope-labeled (SIL) internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction method development?

A1: Key properties of this compound include:

  • Molecular Weight: 211.26 g/mol

  • LogP: ~1.2 - 1.96, indicating it is moderately lipophilic.

  • Water Solubility: 3.15 g/100 mL, which is relatively high.

  • Solubility in Organic Solvents: Freely soluble in alcohol, acetone, and ether. These properties suggest that this compound is amenable to reversed-phase SPE, LLE with appropriate organic solvents, and protein precipitation.

Q2: What are typical recovery rates I can expect for carbamate pesticides from biological matrices?

Q3: How can I assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Post-extraction Spiked Sample / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. Studies on other carbamates have shown matrix effects ranging from 95.4% to 111.2% in various samples.[3]

Q4: What precautions should be taken regarding the stability of this compound during sample handling and storage?

A4: Carbamate pesticides can be unstable. To ensure the integrity of your samples:

  • Process samples as quickly as possible.

  • Keep samples and extracts at low temperatures (e.g., 4°C or frozen) to minimize degradation.[1]

  • Control the pH of your samples and solutions, as carbamates are susceptible to hydrolysis, particularly under basic conditions.[1]

  • For long-term storage, freezing at -20°C or -80°C is recommended. Always perform stability studies (e.g., freeze-thaw stability, short-term benchtop stability) as part of your method validation.

Q5: Is protein binding a concern for this compound extraction?

A5: While a specific protein binding value for this compound was not found, its moderate lipophilicity suggests that some degree of plasma protein binding is possible. During method development, especially for protein precipitation, it is important to ensure that the precipitation conditions effectively disrupt protein-analyte binding to release this compound into the supernatant. For highly protein-bound drugs, techniques like equilibrium dialysis or ultrafiltration are used to determine the unbound fraction.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for carbamate pesticides from various studies. Note that these are not specific to this compound but can serve as a useful reference for what to expect during method development.

Analytical MethodMatrixCompound ClassRecovery (%)Matrix Effect (%)
SPE-HPLCBlood, UrineCarbamates65 - 82Not Reported
QuEChERS-LC-MS/MSVarious (Fruits, Vegetables, Tea)Carbamates88.1 - 118.495.4 - 111.2

Experimental Protocols (Adapted for this compound)

The following are detailed, yet general, starting protocols for the extraction of this compound from various matrices. It is imperative that these methods are validated in your laboratory for your specific application.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 1 mL of plasma, add an internal standard and 1 mL of 4% phosphoric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 2 x 1 mL of acetonitrile or ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenate

  • Homogenization:

    • Homogenize the tissue sample (e.g., 1 g) in an appropriate buffer (e.g., 4 mL of phosphate-buffered saline, pH 7.4) using a mechanical homogenizer. Keep the sample on ice during homogenization.

  • Extraction:

    • To 1 mL of the tissue homogenate, add an internal standard and 5 mL of a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate, 70:30 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Phase Separation:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) of this compound from Urine

  • Sample Preparation:

    • Centrifuge the urine sample to remove any particulate matter.[4]

  • Precipitation:

    • To 200 µL of urine in a microcentrifuge tube, add an internal standard and 600 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution) if needed.

Visualizations

SPE_Workflow start Start: Plasma Sample pretreatment 1. Pre-treatment (Acidification & Centrifugation) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) conditioning->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte) washing->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma.

LLE_Workflow start Start: Tissue Sample homogenization 1. Homogenization start->homogenization extraction 2. Add Organic Solvent & Vortex homogenization->extraction centrifugation 3. Centrifugation (Phase Separation) extraction->centrifugation separation 4. Collect Organic Layer centrifugation->separation evaporation 5. Evaporation & Reconstitution separation->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from tissue.

Troubleshooting_Logic issue Problem: Low Recovery check_retention Is analyte retained on SPE column? issue->check_retention yes_retention Yes check_retention->yes_retention Yes no_retention No check_retention->no_retention No check_elution Is analyte eluting from column? yes_elution Yes check_elution->yes_elution Yes no_elution No check_elution->no_elution No yes_retention->check_elution optimize_loading Optimize Loading Conditions: - Adjust pH - Slower flow rate - Stronger sorbent no_retention->optimize_loading check_wash Check Wash Step: - Analyte lost during wash? - Use weaker wash solvent yes_elution->check_wash optimize_elution Optimize Elution Conditions: - Stronger solvent - Increase solvent volume no_elution->optimize_elution check_degradation Consider Analyte Degradation: - Control temperature and pH optimize_loading->check_degradation optimize_elution->check_degradation check_wash->check_degradation

Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction.

References

Stabilizing Dimetan samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimetan Analysis. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure the stability and accurate quantification of this compound samples.

This compound (CAS 122-15-6) is a dimethylcarbamate insecticide.[1][2] Like other carbamates, it is susceptible to degradation, particularly through hydrolysis.[3] Proper sample handling and storage are therefore critical for obtaining reliable analytical results. This center addresses common challenges encountered during the collection, storage, and preparation of this compound samples.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Question: My measured this compound concentration is consistently lower than expected. What are the likely causes?

Answer:

Low analyte recovery is a common issue, often stemming from sample degradation or inefficient extraction. Consider the following causes and solutions:

  • Chemical Degradation: this compound, as a carbamate, can hydrolyze, especially under basic pH conditions or at elevated temperatures.[3]

    • Solution: Ensure your samples, particularly biological matrices like plasma or tissue homogenates, are acidified to a pH of 4-6 immediately after collection. Process samples at low temperatures (e.g., on ice) and store them frozen to minimize degradation.[3]

  • Inefficient Extraction: The solvent system used may not be optimal for extracting this compound from the sample matrix.

    • Solution: Acetonitrile is a widely effective extraction solvent for carbamates.[3] For complex matrices, consider using a validated method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which often employs acetonitrile and salting-out steps to improve extraction efficiency.[3]

  • Adsorption to Surfaces: Analytes can adsorb to the surfaces of collection tubes and vials, especially if they are made of standard glass or plastic.

    • Solution: Use silanized glass vials or low-adsorption polypropylene tubes to minimize surface binding.

Question: I'm observing high variability between my sample replicates. How can I improve precision?

Answer:

High variability often points to inconsistencies in sample handling or preparation.

  • Inconsistent Handling: Variations in the time between sample collection, processing, and freezing can lead to different levels of degradation between replicates.

    • Solution: Standardize your workflow. Ensure all samples are processed using the same protocol and timelines. For example, centrifuge and acidify all plasma samples within 30 minutes of collection.

  • Matrix Heterogeneity: The sample itself may not be uniform. This is common in tissue or soil samples.

    • Solution: Ensure thorough homogenization of the sample before taking an aliquot for extraction. Use of a high-speed homogenizer is recommended.[3]

  • Matrix Effects in Analysis (LC-MS/MS): Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, causing ion suppression or enhancement.[4]

    • Solution: A simple approach is to dilute the final extract to reduce the concentration of interfering compounds.[3] Alternatively, improve the sample cleanup step using dispersive solid-phase extraction (d-SPE) or other cleanup cartridges. Using a stable isotope-labeled internal standard for this compound can also effectively compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound samples?

A1: For long-term stability, samples should be stored at ultra-low temperatures (-70°C or colder).[5][6] For short-term storage (up to one week), -20°C is generally acceptable. Always minimize freeze-thaw cycles by aliquoting samples into single-use volumes after initial processing.[5]

Q2: How does pH affect the stability of this compound?

A2: Carbamates are most stable in slightly acidic conditions (pH 4-6). They are susceptible to hydrolysis in neutral and, particularly, in basic (alkaline) solutions.[3] Therefore, it is critical to control the pH of aqueous and biological samples.

Q3: Which anticoagulant should I use when collecting blood samples for plasma analysis?

A3: EDTA is a commonly recommended anticoagulant for plasma collection intended for small molecule analysis.[5] It is crucial to process the blood to plasma within a short timeframe (e.g., less than 3 hours) to ensure analyte stability.[5]

Q4: Can I ship this compound samples at ambient temperature?

A4: No. To ensure sample integrity, this compound samples should be shipped frozen on dry ice.[5] Use a reliable courier that can guarantee the samples will remain frozen throughout transit. A temperature monitoring device should be included in the shipment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Matrix TypeStorage TemperatureMaximum DurationKey Considerations
Plasma/Serum 2-8°C< 4 hoursImmediate processing required. Must be acidified.
-20°C≤ 1 monthAcidified. Minimize freeze-thaw cycles.
-80°C> 1 monthPreferred for long-term stability. Acidified.
Aqueous Solutions 2-8°C< 24 hoursMust be buffered or acidified to pH 4-6.
-20°C≤ 3 monthsBuffered/acidified to pH 4-6.
Tissue Homogenates -80°C> 1 monthHomogenize in an acidic buffer before freezing.

Experimental Protocols

Protocol: Collection and Stabilization of Plasma Samples for this compound Analysis

This protocol describes the standardized procedure for collecting and stabilizing human or animal plasma for subsequent this compound quantification.

1. Materials:

  • K2-EDTA blood collection tubes.

  • Refrigerated centrifuge.

  • Low-adsorption polypropylene cryovials.

  • Calibrated pipettes.

  • Stabilization solution: 2% formic acid in deionized water.

  • Ice bath.

2. Procedure:

  • Collect whole blood into K2-EDTA tubes.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tube immediately into an ice bath. Process within 1 hour of collection.

  • Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.[5]

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • For every 950 µL of plasma collected, add 50 µL of the 2% formic acid stabilization solution. This adjusts the sample to a final formic acid concentration of 0.1%, achieving a target pH of approximately 4-5.

  • Vortex the stabilized plasma gently for 5 seconds.

  • Aliquot the stabilized plasma into pre-labeled cryovials for storage.

  • Immediately store the aliquots at -80°C until analysis.

Visualizations

G cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis A 1. Collect Whole Blood (K2-EDTA Tube) B 2. Centrifuge at 4°C A->B C 3. Isolate Plasma B->C D 4. Add Acidic Stabilizer (e.g., Formic Acid) C->D E 5. Aliquot into Cryovials D->E F 6. Store at -80°C E->F G 7. Sample Thawing (on ice) F->G H 8. Protein Precipitation & Extraction (Acetonitrile) G->H I 9. LC-MS/MS Analysis H->I G Start Low this compound Recovery Observed CheckStorage Were samples stored correctly at -80°C? Start->CheckStorage Start Here CheckpH Was sample pH adjusted to 4-6? Start->CheckpH CheckExtraction Is the extraction protocol validated? Start->CheckExtraction StorageYes Storage OK CheckStorage->StorageYes Yes StorageNo Action: Review storage protocol. Re-analyze QC samples if needed. CheckStorage->StorageNo No pHYes pH Control OK CheckpH->pHYes Yes pHNo Action: Implement immediate acidification post-collection. CheckpH->pHNo No ExtractionYes Extraction OK CheckExtraction->ExtractionYes Yes ExtractionNo Action: Optimize extraction solvent and/or cleanup (d-SPE). CheckExtraction->ExtractionNo No Conclusion If all checks are OK, investigate matrix effects or instrument issues. StorageYes->Conclusion pHYes->Conclusion ExtractionYes->Conclusion

References

Reducing signal suppression in Dimetan mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimetan mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on mitigating signal suppression.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is signal suppression and why does it occur in this compound analysis?

A: Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) that results in a decreased instrument response for the analyte of interest, in this case, this compound.[1][2] This occurs when co-eluting molecules from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[2] These interfering components compete with this compound for ionization, leading to a reduced signal intensity and potentially compromising the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1]

Common sources of interference in biological matrices include:

  • Phospholipids and fats[2]

  • Salts and buffers from sample preparation[2]

  • Endogenous proteins[2]

  • Co-administered drugs or their metabolites[2][3]

Q2: How can I determine if my this compound signal is being suppressed?

A: There are two primary methods to detect and quantify signal suppression: the post-extraction spike method and the post-column infusion experiment.

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of this compound in a pure solvent at the same concentration.[2] The extent of signal suppression is determined by calculating the Matrix Factor (MF).[2]

    • An MF value equal to 1 indicates no matrix effect.

    • An MF value less than 1 indicates signal suppression.[2]

    • An MF value greater than 1 indicates signal enhancement.[2]

  • Post-Column Infusion Experiment: This is a qualitative method used to identify at what points during the chromatographic run ion suppression occurs.[4] It involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[4][5]

Q3: My this compound signal is suppressed. What are the first troubleshooting steps I should take?

A: When encountering signal suppression, a systematic approach to troubleshooting is recommended. The following workflow can help you identify and resolve the issue.

G cluster_0 Initial Troubleshooting Workflow start Signal Suppression Detected check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_chromatography Evaluate Chromatographic Conditions check_sample_prep->check_chromatography check_ms_params Inspect MS Parameters check_chromatography->check_ms_params implement_changes Implement Corrective Actions check_ms_params->implement_changes re_evaluate Re-evaluate Signal Suppression implement_changes->re_evaluate Based on findings re_evaluate->check_sample_prep Suppression Persists resolved Issue Resolved re_evaluate->resolved Suppression Mitigated

Initial Troubleshooting Workflow

Start by reviewing your sample preparation method, as this is often the most critical factor.[2] Then, evaluate your chromatographic conditions to ensure adequate separation of this compound from matrix components. Finally, check your mass spectrometer's parameters for any settings that might exacerbate suppression.

Strategies for Reducing Signal Suppression

Effective mitigation of signal suppression often involves a combination of optimizing sample preparation, chromatography, and mass spectrometry parameters.

Advanced Sample Preparation Techniques

The goal of sample preparation is to remove interfering matrix components before analysis. The choice of technique depends on the complexity of your sample matrix.

Technique Principle Effectiveness for this compound Considerations
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent, leaving the analyte in the supernatant.Simple and fast, but may not remove other interfering substances like phospholipids.[6]Often a first step, but may require additional cleanup.
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids.Can be effective in removing highly polar or non-polar interferences.Requires optimization of solvent systems and can be labor-intensive.
Solid-Phase Extraction (SPE) Analytes are isolated from a complex matrix by partitioning onto a solid sorbent.Highly effective for cleaning up complex samples and reducing signal suppression.[2] Different SPE chemistries can be used for this compound, such as Cation Exchange or Reversed-Phase.[2]Requires method development to select the appropriate sorbent and elution conditions.
Chromatographic Optimization

Optimizing the chromatographic separation can move the this compound peak away from co-eluting matrix components.

Parameter Strategy to Reduce Suppression Rationale
Mobile Phase Composition Adjust the organic solvent and aqueous phase ratio. Use additives like formic acid to improve peak shape, but be aware that some additives can cause suppression.[7]Modifying the mobile phase can alter the retention times of both this compound and interfering compounds, improving their separation.
Gradient Profile Modify the gradient slope and duration.A shallower gradient can increase the separation between closely eluting compounds.
Flow Rate Lowering the flow rate can sometimes improve ionization efficiency.Slower flow rates can lead to more complete desolvation in the ion source.
Column Chemistry Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).Different column chemistries offer different selectivities, which can be used to separate this compound from matrix interferences.
Mass Spectrometry and Internal Standard Utilization

Proper MS settings and the use of an appropriate internal standard are crucial for accurate quantification.

G cluster_1 Mitigation Strategies sample_prep Sample Preparation (SPE, LLE, PPT) mitigation Mitigated Signal sample_prep->mitigation chromatography Chromatographic Separation (Gradient, Column Choice) chromatography->mitigation internal_standard Internal Standard (Stable Isotope Labeled) internal_standard->mitigation ms_optimization MS Optimization (Ion Source Parameters) ms_optimization->mitigation suppression Signal Suppression suppression->sample_prep suppression->chromatography suppression->internal_standard suppression->ms_optimization

Key Strategies to Mitigate Signal Suppression

The most effective way to compensate for signal suppression that cannot be eliminated is to use a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard co-elutes with this compound and experiences the same degree of ion suppression, allowing for an accurate ratio of the analyte to the internal standard to be maintained, which leads to reliable quantification.

Detailed Experimental Protocols

Protocol 1: Quantifying Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively determine the degree of signal suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) free of this compound.

  • This compound analytical standard.

  • Pure solvent (matching the final mobile phase composition).

  • Standard laboratory equipment for sample preparation.

  • LC-MS/MS system.

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Prepare a solution of this compound in the pure solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Analyte in Matrix Extract): Process a blank matrix sample through your entire extraction procedure. In the final step, reconstitute the extract with the this compound solution from Set A.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system under the same conditions.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

  • Interpret the results:

    • MF < 1 indicates signal suppression.

    • MF > 1 indicates signal enhancement.

    • MF = 1 indicates no significant matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup from Biological Fluids

Objective: To remove matrix interferences from a biological fluid sample prior to this compound analysis. This is a general protocol and should be optimized for your specific application.

Materials:

  • Cation Exchange SPE cartridge (or other suitable chemistry for this compound).

  • Sample (e.g., plasma, urine).

  • Methanol.

  • Deionized water.

  • Acidic solution (e.g., 2% formic acid in water).

  • Basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • SPE manifold.

Procedure:

  • Sample Pre-treatment: Acidify the sample with an equal volume of 2% formic acid in water.

  • Cartridge Conditioning: Condition the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of deionized water, followed by 1-2 mL of methanol to remove interfering substances.

  • Elution: Elute this compound from the cartridge with 1-2 mL of the basic elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

References

Calibration curve issues in Dimetan quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Dimetan.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed with calibration curves in this compound quantification?

A1: The most prevalent issues include poor linearity (a low coefficient of determination, R²), a significant y-intercept, and inconsistent responses at lower concentrations. These problems can stem from errors in standard preparation, analyte degradation, matrix effects, or instrumental issues.[1][2] It is crucial to use a calibration model that is appropriate for the method, which is typically determined during method development.[2]

Q2: What is a matrix effect, and how does it impact this compound quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][3] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate quantification of this compound.[1][3][4] Even with a perfectly linear calibration curve in a pure solvent, matrix components in a real sample can lead to either underestimation or overestimation of the true concentration.[1][5]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Techniques like Solid Phase Extraction (SPE) can remove a significant portion of interfering matrix components.[1]

  • Chromatographic Separation: Optimizing the HPLC/LC-MS method to separate this compound from co-eluting matrix components is critical.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for matrix effects.[1][3]

  • Internal Standards: Using a stable isotope-labeled internal standard that behaves similarly to this compound can correct for signal variations.[1]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact.[1]

Q4: What should I do if my calibration curve has a low R² value?

A4: A low coefficient of determination (R²) suggests poor linearity. Here are some troubleshooting steps:

  • Review Standard Preparation: Inaccurate serial dilutions or errors in the initial stock solution are common sources of non-linearity.[1] Ensure the purity of the reference standard and use calibrated pipettes.[1][6]

  • Check for Analyte Degradation: this compound may degrade in improperly stored standard solutions or within the analytical system.[1][7] Prepare fresh standards and investigate the stability of this compound under your experimental conditions.[6][7]

  • Assess Calibration Range: The selected concentration range may exceed the linear dynamic range of the instrument for this compound.[1] Consider narrowing the range or using a different regression model (e.g., quadratic), though linear regression is often preferred.[2]

  • Instrumental Issues: Check for leaks, ensure the mass spectrometer is properly tuned and calibrated, and verify that the detector is not saturated.[1][8]

Troubleshooting Guides

Problem 1: My calibration curve is linear, but the y-intercept is significantly different from zero.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps References
Contaminated Blank 1. Analyze a fresh solvent blank to check for contamination. 2. Ensure all glassware and equipment are thoroughly cleaned.[1][9]
Systematic Error in Standard Preparation 1. Review the dilution procedure for any systematic errors. 2. Prepare a new set of standards from a fresh stock solution.[1]
Inappropriate Blank Subtraction 1. Verify that the blank signal is being correctly subtracted by the data processing software.[1][9]
Matrix Effects 1. If using matrix-matched standards, ensure the blank matrix is free of this compound. 2. Consider a different sample cleanup strategy to remove interferences.[1][3]
Problem 2: The response of my lowest calibration standard is inconsistent or undetectable.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps References
Concentration is below the Limit of Detection (LOD) 1. Increase the concentration of the lowest standard to be at or above the expected Limit of Quantification (LOQ).[1]
Analyte Adsorption 1. Ensure the analytical system is well-conditioned by injecting a few high-concentration samples before the calibration curve. 2. Use silanized glassware if adsorption to glass surfaces is suspected.[1]
Poor Ionization Efficiency at Low Concentrations 1. Optimize the mass spectrometer source parameters for low concentrations of this compound.[4]
Inconsistent Injection Volume 1. Check the autosampler for air bubbles and ensure the syringe is functioning correctly. 2. Verify the injection volume accuracy.[8][10]

Experimental Protocols

Protocol: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of a 5-point matrix-matched calibration curve for the quantification of this compound in a soil matrix.

  • Preparation of Blank Matrix Extract:

    • Extract a sample of control soil (known to be free of this compound) using the same extraction procedure as for the test samples (e.g., QuEChERS).

    • Filter the extract to remove any particulate matter.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of certified this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Intermediate Standard Solutions:

    • Perform serial dilutions of the stock solution with the solvent to prepare a series of intermediate standard solutions.

  • Preparation of Matrix-Matched Calibration Standards:

    • Spike appropriate volumes of the intermediate standard solutions into aliquots of the blank matrix extract to achieve the desired final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Ensure the volume of the spiking solution is minimal to avoid significant changes in the matrix composition.

  • Analysis:

    • Inject the prepared matrix-matched calibration standards into the LC-MS/MS system and analyze using the same method as for the samples.

    • Construct the calibration curve by plotting the peak area of this compound against its concentration.

Visualizations

cluster_prep Sample & Standard Preparation cluster_cal Calibration Curve Preparation cluster_analysis LC-MS/MS Analysis Sample Soil Sample Extract Sample Extract Sample->Extract Extraction Blank Blank Soil Matrix BlankExtract Blank Matrix Extract Blank->BlankExtract Extraction Stock This compound Stock Solution Standards Working Standards Stock->Standards Serial Dilution LCMS LC-MS/MS Analysis Extract->LCMS Spike Spike Standards into Blank Extract BlankExtract->Spike Standards->Spike Cal_Standards Matrix-Matched Calibration Standards Spike->Cal_Standards Cal_Standards->LCMS Curve Construct Calibration Curve LCMS->Curve Quant Quantify this compound in Samples Curve->Quant

Caption: Workflow for this compound quantification using matrix-matched calibration.

cluster_linearity Issue: Poor Linearity (Low R²) cluster_intercept Issue: Significant Y-Intercept cluster_low_conc Issue: Low Concentration Inconsistency Start Poor Calibration Curve Performance Linearity Check Standard Preparation Start->Linearity Low R² Intercept Analyze Fresh Blank Start->Intercept High Intercept LOD Check LOD/LOQ Start->LOD Low Conc. Issue Range Assess Calibration Range Linearity->Range If OK Degradation Investigate Analyte Degradation Range->Degradation If OK Instrument_Lin Check Instrument Functionality Degradation->Instrument_Lin If OK Solution Resolved Instrument_Lin->Solution If OK Systematic Review Dilution Procedure Intercept->Systematic If OK Software Verify Blank Subtraction Systematic->Software If OK Software->Solution If OK Adsorption Condition System LOD->Adsorption If Above Injection Verify Injection Volume Adsorption->Injection If OK Injection->Solution If OK

Caption: Troubleshooting logic for calibration curve issues in this compound analysis.

References

Technical Support Center: Troubleshooting Peak Tailing in Dimetan Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving peak tailing issues encountered during the chromatographic analysis of Dimetan. The information is presented in a question-and-answer format to directly address specific problems.

Troubleshooting Guide

This guide provides a systematic approach to identifying and correcting the root cause of peak tailing in your this compound analysis.

Q1: My this compound peak is tailing. Where should I begin troubleshooting?

Peak tailing, where the latter half of the peak is broader than the front, can compromise resolution and lead to inaccurate quantification.[1][2] The issue typically stems from secondary chemical interactions, column problems, or suboptimal mobile phase conditions.

Start by following a logical diagnostic workflow to efficiently pinpoint the cause. The diagram below outlines the recommended troubleshooting sequence.

G A Peak Tailing Observed (Tailing Factor > 1.2) B Step 1: Mobile Phase Check Is the mobile phase pH optimal? (Recommended: pH < 3) A->B C Adjust mobile phase to pH 2.5-3.0 using 0.1% Formic or Phosphoric Acid. B->C No D Is buffer strength adequate? (10-50 mM) B->D Yes C->D E Increase buffer concentration. (e.g., Ammonium Formate) D->E No F Step 2: Column Health Check Is the column old or contaminated? D->F Yes E->F G Perform column flush with a strong solvent (e.g., 100% ACN). F->G Yes J Step 3: Sample & Injection Check Is the column overloaded? F->J No H Is there a void or blocked frit? G->H I Reverse flush column (if permissible). If unresolved, replace column. H->I Yes H->J No N Problem Resolved I->N K Dilute sample or reduce injection volume. J->K Yes L Is sample solvent stronger than mobile phase? J->L No K->N M Dissolve sample in initial mobile phase conditions. L->M Yes L->N No M->N

Caption: A logical workflow for troubleshooting peak tailing.

Q2: How do secondary interactions cause peak tailing with this compound?

The primary cause of peak tailing for basic or polar compounds like this compound is often secondary interactions with the stationary phase.[3] Silica-based columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface.[4]

At a mid-range pH, these silanols become ionized (Si-O⁻) and can strongly interact with protonated basic analytes through ion exchange, slowing down a portion of the analyte molecules and causing a tailing peak.[4][5]

G cluster_0 High/Mid pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 3) Silica_High Silica Surface (Si-O⁻) Result_High Strong Ionic Interaction = Peak Tailing Silica_High->Result_High Dimetan_High Protonated this compound (Analyte⁺) Dimetan_High->Silica_High Attracts Silica_Low Silica Surface (Si-OH) Result_Low Interaction Suppressed = Symmetrical Peak Silica_Low->Result_Low Dimetan_Low Protonated this compound (Analyte⁺) Dimetan_Low->Silica_Low No Attraction

Caption: The effect of mobile phase pH on silanol interactions.

Q3: How can I optimize my mobile phase to prevent tailing?

Mobile phase optimization is the most effective first step. This involves adjusting the pH, buffer strength, and solvent composition.

  • pH Adjustment: For basic compounds like this compound, lowering the mobile phase pH is crucial.[6] Operating at a pH of 2.5-3.0 protonates the silanol groups, neutralizing their negative charge and minimizing the secondary interactions that cause tailing.[5][7]

  • Buffer Strength: An inadequate buffer concentration can fail to control the pH at the column surface. Using a buffer concentration between 10-50 mM helps maintain a consistent pH and can mask some residual silanol activity.[6][8]

  • Additives: While modern high-purity (Type B) end-capped columns often make it unnecessary, a competing base like triethylamine (TEA) can be added in small concentrations (e.g., 0.1%) to the mobile phase to block active silanol sites.[6][7][9] However, this should be a last resort as it can shorten column life.

ParameterRecommended RangeExpected Outcome on this compound Peak Shape
Mobile Phase pH 2.5 - 3.0Significant reduction in tailing by suppressing silanol ionization.[5][6][7]
Buffer Concentration 10 - 50 mMImproved peak symmetry by maintaining stable pH and increasing ionic strength.[8][10]
Organic Modifier Increase by 5-10%May improve peak shape if tailing is due to weak elution strength.[8]

Q4: Could my column be the cause of the peak tailing?

Yes, the column is a frequent source of peak shape problems.

  • Column Contamination: Accumulation of strongly retained sample components can create active sites that cause tailing. Flushing the column with a strong solvent is recommended.[8][11]

  • Column Degradation: Over time or under harsh conditions (especially high pH), the stationary phase can degrade, exposing more silanol groups.[12] If a column is old and performance has declined, it may need replacement.[8]

  • Physical Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample path, leading to tailing or split peaks.[1][3][8] This can sometimes be fixed by reversing the column and flushing, but often requires column replacement.[1][5]

  • Inappropriate Column Chemistry: Using older Type A silica columns, which have more accessible silanols and metal impurities, can cause significant tailing for basic compounds.[7] Modern, high-purity, end-capped columns are strongly recommended to minimize these interactions from the start.[7][9]

Q5: How does my sample preparation affect peak tailing?

The way you prepare and inject your sample can directly impact peak shape.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, which is a common cause of peak tailing or fronting.[1][8][13] If you suspect overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.

  • Sample Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile) can cause peak distortion.[14] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[15]

  • Matrix Effects: Contaminants in the sample matrix can interfere with chromatography.[3] If you are working with complex samples, using a sample cleanup procedure like Solid Phase Extraction (SPE) can remove interferences and improve peak shape.[3][5][16]

Frequently Asked Questions (FAQs)

Q: What is a USP Tailing Factor (Tf) and what is an acceptable value? A: The USP Tailing Factor (Tf), also called the asymmetry factor, is a measure of peak symmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1 indicates tailing. While a Tf up to 1.5 may be acceptable for some assays, values above 1.2 are a clear sign of a potential issue, and values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[5][8]

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is wider than the front half (Tf > 1).[8] Peak fronting is the opposite, where the front half of the peak is wider, appearing as if it's leaning forward (Tf < 1). Fronting is often caused by column overload, poor sample solubility, or column collapse.[1]

Q: Should I use a guard column to prevent peak tailing? A: A guard column does not directly prevent the chemical interactions that cause tailing. However, it is highly recommended as it protects the more expensive analytical column from contamination and particulates from the sample matrix.[8] By trapping these contaminants, it can prevent the development of tailing caused by column fouling and extend the life of your analytical column.[12]

Q: Why is an "end-capped" column recommended for this compound? A: End-capping is a process where residual silanol groups on the silica surface are chemically bonded with a small, less polar group (like trimethylsilyl).[5][10] This process effectively shields or deactivates many of the active sites that cause secondary interactions with basic analytes like this compound, resulting in significantly improved peak symmetry.[9][17]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for removing strongly adsorbed contaminants from a reversed-phase column.

  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of each of the following solvents in order:

    • Mobile phase (without buffer salts)

    • 100% Water (HPLC Grade)

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

  • Re-equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before use.

Protocol 2: Mobile Phase Preparation for Symmetrical Peaks

This protocol describes the preparation of a mobile phase designed to minimize tailing for this compound.

  • Aqueous Phase (Mobile Phase A):

    • Prepare a 10 mM ammonium formate buffer.

    • Adjust the pH to 2.8 using 0.1% formic acid.

    • Filter the buffer through a 0.45 µm filter.

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile.

  • Operation:

    • Before analysis, thoroughly degas both mobile phases.

    • Use a gradient appropriate for your separation, starting with a low percentage of Mobile Phase B.

Protocol 3: Sample Dilution Study to Diagnose Overload

This procedure helps determine if peak tailing is caused by mass overload.

  • Prepare your this compound sample at its normal concentration for injection.

  • Create two additional samples by performing serial dilutions: one at 1:10 and another at 1:100 of the original concentration.

  • Inject the 1:100 dilution first and acquire the chromatogram.

  • Inject the 1:10 dilution and acquire the chromatogram.

  • Inject the original concentration sample and acquire the chromatogram.

  • Analysis: Compare the tailing factor for the this compound peak in all three chromatograms. If the tailing factor decreases significantly with dilution, the original sample was overloading the column.[1][11]

References

Minimizing degradation of Dimetan during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dimetan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample workup and to offer solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low and inconsistent recovery of this compound in my samples. What are the likely causes and how can I improve my results?

A: Low and inconsistent recovery of this compound, a dimethylcarbamate pesticide, is a frequent challenge that can stem from several factors during sample preparation and analysis. The primary causes include inefficient extraction, degradation of the analyte, and losses during the cleanup phase.

To enhance recovery, consider the following:

  • Optimize Extraction Efficiency: Ensure the chosen solvent is appropriate for your sample matrix. Acetonitrile is a commonly used and effective solvent for extracting a broad range of pesticides.[1] For samples with low moisture content, such as cereals or dried herbs, a pre-extraction hydration step with water for 10-30 minutes can significantly improve solvent penetration and extraction efficiency.[1] Thorough homogenization of the sample is also critical.

  • Control Analyte Degradation: Carbamates are susceptible to degradation, particularly due to hydrolysis under alkaline conditions and thermal breakdown.[1] To mitigate this, maintain a slightly acidic pH (e.g., by using acetonitrile with 1% acetic acid) throughout the extraction and storage process.[1] It is also crucial to keep samples and extracts at low temperatures (e.g., 4°C) and analyze them as promptly as possible.[1] If storage is necessary, refrigeration at 4°C for no more than two days is recommended.[1]

  • Minimize Cleanup Losses: The dispersive solid-phase extraction (d-SPE) cleanup step in methods like QuEChERS is designed to remove matrix interferences, but can also lead to the loss of the target analyte if the sorbent material is not chosen carefully. For example, graphitized carbon black (GCB), while effective at removing pigments, can adsorb planar pesticides, leading to lower recoveries.[1] If your sample requires pigment removal, use the minimum amount of GCB necessary or consider alternative sorbents.

Q2: My chromatograms show peak tailing or broad peaks for this compound. What could be causing this and how can I resolve it?

A: Peak tailing or broadening in the chromatographic analysis of carbamates like this compound can be attributed to several factors, including active sites in the gas chromatography (GC) system, matrix effects, or issues with the high-performance liquid chromatography (HPLC) column.

  • Gas Chromatography (GC) Issues: Carbamates are thermally labile and can degrade in the hot GC injector port, leading to poor peak shape.[2][3] Using a cold on-column injection technique can minimize thermal degradation.[2] Additionally, active sites in the injector liner or on the column can interact with the analyte, causing peak tailing. Using deactivated liners and columns is essential. The presence of matrix components can sometimes have a protective effect by masking these active sites, a phenomenon known as the "matrix-induced chromatographic enhancement."[4]

  • High-Performance Liquid Chromatography (HPLC) Issues: In HPLC, peak tailing can result from secondary interactions between the analyte and the stationary phase, a contaminated guard or analytical column, or an inappropriate mobile phase pH. Ensure the mobile phase pH is compatible with the analyte's pKa and the column's stationary phase. Regularly flushing the column and replacing the guard column can help maintain good peak shape.

Q3: I am seeing significant signal suppression or enhancement in my mass spectrometry (MS) data. How can I mitigate these matrix effects?

A: Matrix effects, which manifest as either suppression or enhancement of the analyte signal in the presence of co-eluting matrix components, are a common challenge in LC-MS/MS analysis of pesticides.[5]

Here are some strategies to minimize matrix effects:

  • Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering matrix components through efficient sample cleanup. Techniques like dispersive solid-phase extraction (d-SPE) in the QuEChERS method or the use of solid-phase extraction (SPE) cartridges are designed for this purpose.[6][7]

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to ensure that the standards and samples experience similar matrix-induced signal suppression or enhancement.[8]

  • Dilution of the Final Extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the analyte. However, this approach may compromise the method's limit of detection.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to the analyte can help to correct for variations in signal intensity caused by matrix effects.

Q4: What are the primary degradation pathways for this compound and how can I prevent them during sample workup?

A: As a dimethylcarbamate pesticide, this compound is susceptible to several degradation pathways, primarily hydrolysis, photodegradation, and thermal decomposition.

  • Hydrolysis: The ester linkage in carbamates is prone to hydrolysis, a reaction that is significantly accelerated by alkaline conditions.[1] To prevent hydrolysis, it is crucial to maintain a neutral or slightly acidic pH during sample extraction and storage.[1] This can be achieved by using buffered extraction solvents or adding a small amount of acid (e.g., 1% acetic acid in acetonitrile).[1]

  • Photodegradation: Exposure to ultraviolet (UV) light, including direct sunlight, can lead to the breakdown of carbamate pesticides.[5] To minimize photodegradation, it is important to protect samples and extracts from light by using amber vials or by wrapping containers in aluminum foil.

  • Thermal Degradation: Carbamates are known to be thermally unstable, which poses a significant challenge for analysis by gas chromatography (GC) where high temperatures are used in the injector port.[2][9][10] This degradation typically involves the cleavage of the carbamate bond.[11][12] To avoid thermal degradation during GC analysis, consider using a cold on-column injection technique or derivatizing the analyte to a more thermally stable compound.[2][9] For sample processing steps that require evaporation, use gentle heating and a stream of nitrogen to concentrate the extract.

Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low/Inconsistent Recovery - Inefficient extraction- Analyte degradation (hydrolysis, thermal)- Loss during cleanup- Optimize extraction solvent and homogenization.- Control pH (slightly acidic) and temperature (low).- Analyze samples promptly.- Select appropriate d-SPE/SPE sorbents.
Poor Peak Shape (Tailing/Broadening) - GC: Thermal degradation in injector, active sites- HPLC: Column contamination, inappropriate mobile phase- GC: Use cold on-column injection, deactivated liner/column.- HPLC: Flush/replace column, optimize mobile phase pH.
Matrix Effects (Signal Suppression/Enhancement) - Co-eluting matrix components interfering with ionization- Implement thorough sample cleanup (QuEChERS, SPE).- Use matrix-matched calibration standards.- Dilute the final extract.- Employ a stable isotope-labeled internal standard.
Analyte Degradation - High pH (hydrolysis)- Exposure to UV light (photodegradation)- High temperatures (thermal decomposition)- Maintain a neutral or slightly acidic pH.- Protect samples from light (amber vials).- Avoid excessive heat during sample processing.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of carbamate pesticides that are structurally related to this compound. This information can be used to guide experimental design and to understand the potential for this compound degradation under various conditions.

Table 1: Hydrolysis Rate of Structurally Related Carbamates

CompoundpHTemperature (°C)Half-life (t½)Reference
Carbaryl5Ambient1600 days[1]
7Ambient12.1 days[1]
9Ambient3.2 hours[1]
Carbofuran6.025690 weeks[13]
7.0258.2 weeks[13]
8.0251.0 week[13]

Table 2: Photodegradation Data for a Structurally Related Carbamate

CompoundMediumLight SourceQuantum Yield (Φ)Half-life (t½)Reference
CarbofuranAqueous SolutionSimulated Sunlight0.0099 ± 0.00060 (apparent)0.76 h⁻¹ (first-order rate constant)[14]

Table 3: Thermal Decomposition Data for a Structurally Related Carbamate

CompoundTemperature Range (°C)Activation Energy (Ea)Pre-exponential Factor (A)Kinetic ModelReference
Methyl N-methylcarbamate370-42248.06 kcal/mol10¹².³⁹ s⁻¹First-order[12]

Experimental Protocols

This section provides detailed methodologies for the extraction and cleanup of this compound from a fruit or vegetable matrix using the QuEChERS and Solid-Phase Extraction (SPE) methods.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in fruits and vegetables.[13]

1. Sample Homogenization:

  • Weigh a representative portion of the fruit or vegetable sample.
  • Homogenize the sample using a high-speed blender to achieve a uniform consistency. For samples with low water content, a pre-hydration step may be necessary.[1]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile containing 1% acetic acid.
  • Add an appropriate internal standard if used.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube containing the appropriate sorbents. A common combination for many produce matrices is 150 mg MgSO₄ and 50 mg primary secondary amine (PSA). For pigmented samples, a small amount of graphitized carbon black (GCB) may be added, but be mindful of potential analyte loss.[1]
  • Vortex the tube for 30 seconds.
  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Carefully transfer the supernatant to an autosampler vial.
  • The extract is now ready for analysis by LC-MS/MS or GC-MS (with appropriate precautions for thermal degradation).

Protocol 2: Solid-Phase Extraction (SPE) Method for Water Samples

This protocol is a general guideline for the extraction of carbamate pesticides from water samples.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the SPE cartridge (e.g., C18).
  • Pass 5 mL of reagent water through the cartridge, ensuring the sorbent bed does not go dry.

2. Sample Loading:

  • Pass the water sample (e.g., 100 mL, pH adjusted to be slightly acidic) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of reagent water to remove any polar interferences.

4. Analyte Elution:

  • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent, such as acetonitrile or ethyl acetate.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 1 mL of mobile phase for HPLC).

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Fruit/ Vegetable Sample Extraction 2. Add Acetonitrile & Salts, Shake Vigorously Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 dSPE 4. Transfer Supernatant to d-SPE Tube & Vortex Centrifugation1->dSPE Centrifugation2 5. Centrifuge dSPE->Centrifugation2 Final_Extract 6. Transfer Supernatant for Analysis Centrifugation2->Final_Extract Analysis LC-MS/MS or GC-MS Final_Extract->Analysis cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Degradation This compound This compound Hydrolysis_Product 5,5-dimethyl-3-oxo-1- cyclohexen-1-ol + Dimethylcarbamic acid This compound->Hydrolysis_Product H₂O (alkaline pH) Photo_Products Various Degradation Products This compound->Photo_Products UV Light Thermal_Products 5,5-dimethyl-3-oxo-1- cyclohexen-1-yl isocyanate + Dimethylamine This compound->Thermal_Products High Temperature Start Low Analyte Recovery Problem1 Inefficient Extraction? Start->Problem1 Problem2 Analyte Degradation? Problem1->Problem2 No Solution1 Optimize Solvent & Homogenization Problem1->Solution1 Yes Problem3 Loss During Cleanup? Problem2->Problem3 No Solution2 Control pH & Temperature Problem2->Solution2 Yes Solution3 Select Appropriate Sorbents Problem3->Solution3 Yes End Improved Recovery Problem3->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Enhancing Detection Sensitivity for Dimetan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Dimetan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in your experiments.

This compound, a carbamate insecticide, is a cholinesterase inhibitor. Its detection at low levels is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides detailed methodologies and troubleshooting for various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is sensitive detection important?

A1: this compound (CAS No. 122-15-6) is a dimethylcarbamate insecticide. As a cholinesterase inhibitor, it can be toxic to non-target organisms, including humans. Sensitive detection is essential for monitoring its presence in environmental samples (water, soil), agricultural products, and for assessing exposure risks.

Q2: Which analytical methods are most suitable for the sensitive detection of this compound?

A2: The most common and sensitive methods for carbamate insecticides like this compound include:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Often requires derivatization for carbamates but provides excellent separation and identification.

  • Cholinesterase Inhibition Assays: A biochemical method that can be very sensitive for detecting cholinesterase-inhibiting compounds like this compound. This can be performed using various detection methods, including colorimetric and fluorescent assays.

  • Electrochemical Biosensors: An emerging technology offering rapid and sensitive on-site detection based on the inhibition of immobilized acetylcholinesterase.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize your extraction and clean-up procedures to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective.

  • Instrumentation: Use a high-sensitivity detector, such as a triple quadrupole mass spectrometer.

  • Method Parameters: Optimize chromatographic conditions (e.g., column, mobile phase, gradient) and mass spectrometer settings (e.g., ionization source parameters, collision energies).

  • Derivatization: For GC-MS, derivatization can improve thermal stability and chromatographic behavior.

Q4: What are common sources of error in this compound analysis?

A4: Common errors include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal in LC-MS/MS.[1]

  • Analyte Degradation: Carbamates can be thermally labile, leading to degradation in the GC inlet. They can also be sensitive to pH during sample preparation.

  • Incomplete Extraction: Poor recovery of this compound from the sample matrix will lead to underestimation.

  • Contamination: Contamination from labware, solvents, or carryover from previous samples can lead to false positives.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization source parameters. 2. Matrix-induced signal suppression.[1] 3. Inefficient extraction or sample loss during cleanup. 4. Analyte degradation.1. Optimize spray voltage, gas flows, and temperature. 2. Use matrix-matched standards for calibration. Improve sample cleanup using SPE or QuEChERS. Dilute the sample extract.[1] 3. Evaluate different extraction solvents and SPE sorbents. Check for analyte breakthrough during SPE. 4. Ensure pH of the final extract is appropriate and avoid high temperatures.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix components co-eluting with the analyte.1. Use high-purity solvents and flush the LC system. 2. Improve chromatographic separation by modifying the gradient or using a different column. Enhance sample cleanup.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation.1. Ensure mobile phases are well-mixed and degassed. 2. Use a column oven for stable temperature control. 3. Replace the column if it's old or has been subjected to harsh conditions.
Peak Tailing or Fronting 1. Column overload. 2. Active sites on the column. 3. Inappropriate sample solvent.1. Dilute the sample or inject a smaller volume. 2. Use a column with better end-capping or add a mobile phase modifier. 3. Dissolve the sample in the initial mobile phase.
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No or Low Peak Intensity 1. Thermal degradation of this compound in the injector. 2. Incomplete derivatization. 3. Active sites in the GC system.1. Use a lower injector temperature or a programmed temperature vaporization (PTV) inlet. 2. Optimize derivatization reaction conditions (reagent concentration, temperature, time). 3. Deactivate the liner and column by silylation. Use an analyte protectant.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination of the syringe or inlet.1. Inject a solvent blank after a high-concentration sample. 2. Clean the syringe and replace the inlet liner and septum.
Poor Peak Shape 1. Non-volatile matrix components in the inlet. 2. Column contamination.1. Use a deactivated liner with glass wool. Perform regular inlet maintenance. 2. Bake out the column at the maximum recommended temperature. If that fails, trim the front end of the column or replace it.
Cholinesterase Inhibition Assays
Problem Possible Cause Troubleshooting Steps
High Variability Between Replicates 1. Inconsistent pipetting volumes. 2. Temperature fluctuations during incubation. 3. Inhomogeneous mixing of reagents.1. Use calibrated pipettes and ensure proper technique. 2. Use a temperature-controlled incubator or water bath. 3. Gently mix the plate after adding reagents.
Low Inhibition by Positive Control 1. Degraded inhibitor standard. 2. Inactive enzyme. 3. Incorrect buffer pH.1. Prepare fresh positive control solutions. 2. Use a new batch of acetylcholinesterase and store it properly. 3. Check and adjust the pH of the assay buffer.
High Background Signal 1. Spontaneous hydrolysis of the substrate. 2. Interfering substances in the sample matrix that react with the detection reagent.1. Run a blank without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. 2. Include a sample blank (sample without enzyme) to check for matrix interference.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides typical performance characteristics for the analysis of closely related carbamate insecticides using various sensitive methods. These values can serve as a benchmark for method development for this compound.

Analytical Method Matrix Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MSFruits & VegetablesCarbofuran0.2 µg/kg0.5 µg/kgGeneric data for carbamates
LC-MS/MSWaterMethomyl0.02 µg/L0.05 µg/LGeneric data for carbamates
GC-MS/MS (with derivatization)Fruits & VegetablesCarbaryl0.5 µg/kg2.0 µg/kg[2]
Cholinesterase Inhibition AssayWaterCarbofuran0.003 ppm (3 µg/L)-[3]
Electrochemical BiosensorStandard SolutionCarbofuran1 nM (approx. 0.22 µg/L)-Generic data for carbamates

Note: LOD and LOQ are highly dependent on the specific instrument, method, and matrix. The provided values are for illustrative purposes and should be determined experimentally for your specific application.[4][5][6][7][8]

Detailed Experimental Protocols

Sample Preparation using QuEChERS for Solid Samples (e.g., Fruits, Vegetables, Soil)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis.[9][10][11]

Materials:

  • Homogenizer/blender

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for AOAC or EN methods)

  • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄ (and C18 for high-fat samples)

  • Centrifuge

Procedure:

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender. For dry samples, add an appropriate amount of water to rehydrate before homogenization.[10][11]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS analysis.

Cholinesterase Inhibition Assay (Colorimetric - Ellman's Method)

This assay measures the activity of acetylcholinesterase (AChE), which is inhibited by this compound.[12][13][14]

Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine (ATCh) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • This compound standard solutions and sample extracts

Procedure:

  • Prepare Reagents: Prepare fresh solutions of AChE, ATCh, and DTNB in the assay buffer.

  • Plate Setup:

    • Blank wells: 200 µL Assay Buffer.

    • Control wells (100% enzyme activity): 100 µL Assay Buffer + 50 µL AChE solution.

    • Sample/Standard wells: 100 µL of sample extract or this compound standard + 50 µL AChE solution.

  • Inhibition Step: Incubate the plate at room temperature for 15 minutes to allow this compound to inhibit the AChE.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing ATCh and DTNB in the assay buffer.

    • Add 50 µL of the reaction mix to all control and sample/standard wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at time 0 and after a set time (e.g., 10 minutes). The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each sample/standard compared to the control wells.

    • % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Visualizations

Acetylcholinesterase Inhibition Pathway by this compound

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) Complex1 ACh-AChE Complex ACh->Complex1 Binds to active site AChE_active Active Acetylcholinesterase (AChE) AChE_active->Complex1 AChE_active_inhib Active AChE Choline Choline Complex1->Choline Released Acetylated_AChE Acetylated AChE Complex1->Acetylated_AChE Hydrolysis Acetylated_AChE->AChE_active Hydrolysis Acetate Acetate Acetylated_AChE->Acetate Released Water H₂O Water->Acetylated_AChE This compound This compound Carbamoylated_AChE Carbamoylated AChE (Inactive) This compound->Carbamoylated_AChE Carbamoylates serine residue AChE_active_inhib->Carbamoylated_AChE Carbamoylated_AChE->AChE_active_inhib Reactivation Slow_Hydrolysis Very Slow Hydrolysis Slow_Hydrolysis->Carbamoylated_AChE

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

General Experimental Workflow for this compound Analysis

Dimetan_Workflow cluster_analysis Sample Sample Collection (Water, Soil, Food) Preparation Sample Preparation (e.g., QuEChERS, SPE) Sample->Preparation Extract Final Extract Preparation->Extract Analysis Instrumental Analysis Extract->Analysis LCMS LC-MS/MS GCMS GC-MS (with Derivatization) Assay Cholinesterase Inhibition Assay Data Data Processing & Quantification LCMS->Data GCMS->Data Assay->Data Results Results Reporting (Concentration of this compound) Data->Results

Caption: General workflow for this compound residue analysis.

Troubleshooting Logic for Low Analyte Signal

Troubleshooting_Signal Start Low or No Signal for this compound Check_Instrument Check Instrument Performance (e.g., run system suitability test) Start->Check_Instrument Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Troubleshoot_Instrument Troubleshoot Instrument (Clean source, check for leaks, re-calibrate) Instrument_OK->Troubleshoot_Instrument No Check_Method Review Method Parameters (LC gradient, MS transitions, GC temperature program) Instrument_OK->Check_Method Yes Troubleshoot_Instrument->Check_Instrument Method_OK Method Optimized? Check_Method->Method_OK Optimize_Method Optimize Method Parameters for Sensitivity Method_OK->Optimize_Method No Check_SamplePrep Investigate Sample Preparation (Check recovery, matrix effects) Method_OK->Check_SamplePrep Yes Optimize_Method->Check_Method SamplePrep_OK Recovery & Matrix Effects OK? Check_SamplePrep->SamplePrep_OK Optimize_SamplePrep Optimize Extraction/Cleanup (Different SPE sorbent, dSPE cleanup, use matrix-matched standards) SamplePrep_OK->Optimize_SamplePrep No End Problem Resolved SamplePrep_OK->End Yes Optimize_SamplePrep->Check_SamplePrep

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Dimetindene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dimetindene, an antihistamine and anticholinergic agent. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct experimental cross-validation studies comparing multiple methods for Dimetindene are not extensively documented in a single publicly available resource, this guide collates and compares data from validated methods for its analysis. This comparative analysis will aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters of HPLC and GC-MS methods for the analysis of Dimetindene and structurally similar compounds. These parameters are crucial for evaluating the reliability and suitability of a method.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 2.0 - 7.0 µg/mL[1][2]Not explicitly stated for Dimetindene, but method is effective for a range of concentrations.
Limit of Detection (LOD) 60 ng/mL[3]High sensitivity, suitable for trace analysis.[4][5]
Limit of Quantification (LOQ) 180 ng/mL[3]High sensitivity, suitable for trace analysis.[4]
Accuracy (% Recovery) 100 ± 0.98%[6]Not explicitly stated.
Precision (RSD %) < 2%[6]Not explicitly stated.
Selectivity High, can separate from metabolites and impurities.[7][8][9][10]Very high, especially with mass spectrometric detection.[11][12][13]
Sample Throughput Relatively high.Can be lower due to longer run times.
Instrumentation Cost Lower compared to GC-MS.Higher compared to HPLC.
Typical Application Routine quality control, pharmaceutical formulations, environmental water samples.[1][2]Forensic toxicology, analysis in biological matrices.[4][5]

Experimental Protocols

This method is suitable for the determination of Dimetindene maleate in pharmaceutical preparations and environmental water samples.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size).[1][2][7][8][9][10]

    • Mobile Phase: A mixture of acetate buffer (pH 4.0) and acetonitrile (65:35 v/v) is commonly used.[1][2]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

    • Detection: UV detection is performed at a wavelength of 254 nm.[1][2]

  • Sample Preparation:

    • Pharmaceutical Formulations: A known quantity of the formulation is dissolved in a suitable solvent, filtered, and diluted to a concentration within the linear range of the method.[1][2][9]

    • Water Samples: Water samples may require a pre-concentration step, such as solid-phase extraction, to achieve the desired sensitivity.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

This method is highly sensitive and selective, making it suitable for the analysis of Dimetindene in complex biological matrices.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is required.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the analysis of basic drugs, such as a TRB-5-625 (60m × 0.25 mm i.d., 0.25 μm film thickness), can be used.[14]

    • Carrier Gas: Nitrogen or helium is typically used as the carrier gas.[14]

    • Temperature Program: An oven temperature program is employed to ensure the separation of the analyte from other components. For example, starting at 230°C for 1 min, then ramping to 250°C at a rate of 5°C/min and holding for 7 min.[14]

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature, for instance, 290°C.[14]

  • Sample Preparation:

    • Biological Samples (e.g., urine, plasma): Sample preparation is critical and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.[4][15] Derivatization may be necessary for certain compounds to improve their volatility and chromatographic behavior.[4]

  • Detection: The mass spectrometer is operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

  • Method Validation: Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation cluster_result Outcome Sample Sample (Pharmaceutical or Biological) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Derivatization->HPLC Inject GCMS GC-MS Analysis Derivatization->GCMS Inject Data_Comparison Data Comparison (Linearity, Accuracy, Precision) HPLC->Data_Comparison GCMS->Data_Comparison Method_Selection Method Selection Data_Comparison->Method_Selection Evaluate Performance

Caption: Workflow for the cross-validation of analytical methods.

Signaling_Pathway cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Comparative Assessment HPLC_Linearity Linearity (2.0-7.0 µg/mL) Application Application HPLC_Linearity->Application Routine QC HPLC_LOD LOD (60 ng/mL) HPLC_LOD->Application HPLC_LOQ LOQ (180 ng/mL) HPLC_LOQ->Application HPLC_Accuracy Accuracy (100 ± 0.98%) HPLC_Accuracy->Application HPLC_Precision Precision (< 2% RSD) HPLC_Precision->Application GCMS_Sensitivity High Sensitivity (Trace Analysis) GCMS_Sensitivity->Application Forensic/Biological GCMS_Selectivity High Selectivity GCMS_Selectivity->Application

Caption: Comparison of key performance characteristics.

References

A Comparative Analysis of Dimetan Toxicity in Relation to Other Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Dimetan with other prominent carbamate insecticides, namely Carbaryl, Aldicarb, and Methomyl. The information is compiled from various toxicological studies and databases to offer a comprehensive overview for research and drug development purposes. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are outlined.

Executive Summary

This compound, a carbamate insecticide, exhibits its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This mechanism is common to all carbamate insecticides. However, the degree of toxicity, as measured by metrics such as the median lethal dose (LD50), the No-Observed-Adverse-Effect-Level (NOAEL), and the Acceptable Daily Intake (ADI), varies significantly among different compounds within this class. This guide presents a side-by-side comparison of these values for this compound, Carbaryl, Aldicarb, and Methomyl to highlight their relative toxicities across different exposure routes and species.

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for this compound and the selected carbamate insecticides. LD50 values represent the dose required to be lethal to 50% of the tested population, while LC50 is the lethal concentration for 50% of the population in inhalation studies. NOAEL is the highest dose at which no adverse effects are observed, and ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Table 1: Acute Oral Toxicity Data in Rats

InsecticidePubChem CIDOral LD50 (mg/kg)
This compound31201120[1]
Carbaryl6133225 - 610
Aldicarb95700710.5 - 1.5[2]
Methomyl410917 - 24[3]

Table 2: Acute Dermal Toxicity Data

InsecticideSpeciesDermal LD50 (mg/kg)
This compound-Data Not Available
CarbarylRabbit>2000
AldicarbRabbit5.0[4]
MethomylRabbit5880[3]

Table 3: Acute Inhalation Toxicity Data in Rats

InsecticideInhalation LC50 (mg/L/4h)
This compoundData Not Available
Carbaryl>0.207
Aldicarb0.0039[1]
Methomyl0.3[3]

Table 4: No-Observed-Adverse-Effect-Level (NOAEL) and Acceptable Daily Intake (ADI)

InsecticideNOAELADI (mg/kg/day)
This compoundData Not AvailableData Not Available
Carbaryl1.0 mg/kg/day (dog, chronic)0.01
Aldicarb0.065 mg/kg/day (dog, 1-year)[1]0.003[2]
Methomyl5 mg/kg/day (dog, 2-year)[3]0.03[3]

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides, including this compound, function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at synaptic clefts. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission. This results in the characteristic signs of poisoning.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Overstimulation Continuous Nerve Stimulation (Toxicity) ACh_Receptor->Overstimulation Nerve_Impulse_Continues Nerve_Impulse_Continues ACh_Receptor->Nerve_Impulse_Continues Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes into Nerve_Impulse Nerve Impulse Arrives Nerve_Impulse->Acetylcholine Release Carbamate Carbamate Insecticide (e.g., this compound) Carbamate->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocols

The toxicity data presented in this guide are typically derived from standardized experimental protocols. Below are generalized methodologies for the key toxicity studies cited.

Acute Oral Toxicity (LD50)
  • Test Animals: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.

  • Dose Administration: The test substance is administered in a single dose by gavage. A vehicle (e.g., corn oil, water) may be used to dissolve or suspend the substance.

  • Dose Groups: At least three dose levels are used, with a sufficient number of animals per group (e.g., 5-10 per sex) to produce a range of toxic effects and mortality rates. A control group receives only the vehicle.

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.

Acute Dermal Toxicity (LD50)
  • Test Animals: Young adult albino rabbits are commonly used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (e.g., at least 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation and Data Analysis: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality, and the LD50 is calculated.

Acute Inhalation Toxicity (LC50)
  • Test Animals: Young adult rats are the preferred species.

  • Exposure Chamber: Animals are exposed in a whole-body or nose-only inhalation chamber with controlled airflow, temperature, and humidity.

  • Test Atmosphere Generation: The test substance is generated as a gas, vapor, or aerosol of a specific particle size distribution. The concentration in the chamber is monitored throughout the exposure.

  • Exposure Duration: The standard exposure duration is 4 hours.

  • Observation and Data Analysis: Animals are observed for 14 days post-exposure, and the LC50 is determined based on mortality data.

Toxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Selection Test Animal Selection (e.g., Rats, Rabbits) Acclimatization Acclimatization to Lab Conditions Animal_Selection->Acclimatization Dose_Prep Dose Preparation (Vehicle, Concentration) Acclimatization->Dose_Prep Route Route of Administration Dose_Prep->Route Oral Oral (Gavage) Route->Oral Dermal Dermal Application Route->Dermal Inhalation Inhalation Chamber Route->Inhalation Observation_Period 14-Day Observation Period Oral->Observation_Period Dermal->Observation_Period Inhalation->Observation_Period Clinical_Signs Record Clinical Signs of Toxicity Observation_Period->Clinical_Signs Mortality Record Mortality Observation_Period->Mortality Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Clinical_Signs->Statistical_Analysis Mortality->Statistical_Analysis Determination Determination of LD50 / LC50 Statistical_Analysis->Determination

General Workflow for Acute Toxicity Testing.

Conclusion

This comparative guide highlights the varying toxicity profiles of this compound, Carbaryl, Aldicarb, and Methomyl. While all operate through the same primary mechanism of acetylcholinesterase inhibition, their potency differs significantly. Aldicarb consistently demonstrates the highest acute toxicity across oral, dermal, and inhalation routes, followed by Methomyl. This compound and Carbaryl exhibit lower acute toxicity in comparison. These differences underscore the importance of considering the specific carbamate compound in toxicological assessments and risk management. The provided data and experimental outlines serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of Dimetan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a standard High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of Dimetan, a novel investigational compound. The data presented herein is intended to support the validation of the new method by demonstrating its superior performance in key analytical parameters.

Comparative Performance Data

The following tables summarize the validation parameters for the new UPLC-MS/MS method and the standard HPLC-UV method, offering a clear comparison of their analytical performance.

Table 1: Linearity and Range

Parameter New UPLC-MS/MS Method Standard HPLC-UV Method
Linear Range 0.1 - 100 ng/mL 10 - 1000 ng/mL
Correlation Coefficient (r²) 0.9998 0.9985

| Calibration Curve Equation | y = 5124x + 320 | y = 987x + 1540 |

Table 2: Accuracy and Precision | QC Level | New UPLC-MS/MS Method | Standard HPLC-UV Method | | :--- | :--- | :--- | | | Accuracy (% Recovery) | Precision (% RSD) | Accuracy (% Recovery) | Precision (% RSD) | | Low QC (0.3 ng/mL / 30 ng/mL) | 98.7% | 2.1% | 95.2% | 5.8% | | Mid QC (50 ng/mL / 500 ng/mL) | 101.2% | 1.5% | 99.8% | 3.4% | | High QC (80 ng/mL / 800 ng/mL) | 99.5% | 1.8% | 103.1% | 4.1% |

Table 3: Sensitivity (LOD & LOQ)

Parameter New UPLC-MS/MS Method Standard HPLC-UV Method
Limit of Detection (LOD) 0.03 ng/mL 3 ng/mL

| Limit of Quantitation (LOQ) | 0.1 ng/mL | 10 ng/mL |

Experimental Protocols

Detailed methodologies for both the novel and standard analytical methods are provided below.

Novel UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: this compound (Precursor Ion > Product Ion): 342.2 > 185.1; Internal Standard (IS): 347.2 > 190.1.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile (2:1 ratio), followed by centrifugation at 12,000 x g for 10 minutes. The supernatant is then diluted 1:1 with Mobile Phase A.

Standard HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20mM Phosphate Buffer (pH 3.0) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Liquid-liquid extraction of plasma samples using ethyl acetate. The organic layer is evaporated to dryness and reconstituted in the mobile phase.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the analytical method validation process and a hypothetical signaling pathway involving this compound.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation Check (Specificity, System Suitability) dev->pre_val val_protocol Write Validation Protocol pre_val->val_protocol validation Formal Validation Experiments val_protocol->validation data_analysis Data Analysis & Statistical Evaluation validation->data_analysis p1 Accuracy val_report Generate Validation Report data_analysis->val_report end End: Method Approved for Routine Use val_report->end p2 Precision p3 Linearity & Range p4 LOD & LOQ p5 Robustness

Caption: Workflow for Analytical Method Validation.

Hypothetical_Signaling_Pathway cluster_nucleus This compound This compound receptor Receptor XYZ This compound->receptor Binds & Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates tf Transcription Factor kinase_b->tf Phosphorylates nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Alters Gene Expression

Caption: Hypothetical Signaling Pathway for this compound.

A Comparative Guide to Inter-Laboratory Analysis of Dimethoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the detection and quantification of dimethoate, a widely used organophosphate insecticide. The data presented is a synthesis of findings from multiple independent laboratory studies and proficiency testing programs, offering insights into the performance of different analytical techniques. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, precision, and the nature of the sample matrix. Dimethoate's potential risks to human health and the environment necessitate reliable and accurate analytical methods for its monitoring in various matrices, including food and environmental samples.[1][2]

This guide focuses on the prevalent chromatographic techniques employed for dimethoate analysis: High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC) with various detectors, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an analytical method for dimethoate is a critical decision influenced by the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the performance characteristics of different methods as reported in various validation and comparative studies.

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryPrecision (%RSD)Linearity (r²)Reference(s)
HPLC-UV 0.11 µg/mL0.33 µg/mLNot SpecifiedIntraday: 0.171%, Interday: 0.205%0.9967[3]
GC-ECD 0.013 - 0.017 mg/kg0.022 - 0.079 mg/kg99.71% - 101.84% (Spiked Rice Grain)Repeatability: 0.56% - 1.26%, Reproducibility: 1.14% - 2.19%0.98 (average)[1]
GC-FTD Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
LC-MS/MS 0.003 mg/kg0.005 - 0.01 mg/kg82.25% - 112.97% (Spiked Curry Leaf), 83.4% - 92.9% (Celery)< 15% (Intraday & Interday)> 0.99[1][5][6]
SERS 0.5 µg/mLNot SpecifiedNot SpecifiedNot Specified0.969[7]
Spectrophotometry 0.45 µM1.39 µM84.42% - 115.68% (Water Samples)0.25% - 2.47%Not Specified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the analysis of dimethoate using the compared techniques.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

A widely adopted standard for pesticide residue analysis in food and agricultural samples.[6]

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. For certain matrices, water is added prior to the solvent.[1]

  • Salting Out: Magnesium sulfate (MgSO₄), sodium chloride (NaCl), and buffering salts (e.g., sodium citrate) are added to induce phase separation and stabilize the analytes.[1] The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interfering matrix components) and MgSO₄ to remove residual water. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, and may be acidified for stability, before analysis.

Analytical Methodologies

a) High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Instrumentation: An HPLC system equipped with a UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm) is commonly used.[3][9]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a typical mobile phase.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[9]

  • Detection: UV detection is performed at a specific wavelength, for instance, 229 nm.[9]

  • Quantification: A calibration curve is generated using standard solutions of dimethoate to quantify the analyte in the samples.[3]

b) Gas Chromatography (GC) with Electron Capture Detector (ECD) or Flame Thermionized Detector (FTD)

  • Instrumentation: A gas chromatograph fitted with an ECD or FTD.

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injector: Splitless injection is commonly used.

  • Carrier Gas: Nitrogen or helium is used as the carrier gas.

  • Temperatures: The injector, detector, and oven temperatures are optimized for the separation of dimethoate. A typical oven temperature program might start at a lower temperature and ramp up to a higher temperature to elute the analyte.

  • Detection: The ECD is highly sensitive to halogenated compounds, while the FTD is selective for nitrogen and phosphorus-containing compounds like dimethoate.[4]

c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for dimethoate analysis.[6]

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for dimethoate are monitored.

  • Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.[5]

Visualizations

Experimental Workflow for Dimethoate Analysis

Figure 1: General workflow for the analysis of dimethoate residues. cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Fruits, Vegetables, Water) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction SaltingOut Salting Out & Centrifugation (MgSO4, NaCl) Extraction->SaltingOut dSPE Dispersive SPE Cleanup (PSA, MgSO4) SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract HPLC HPLC-UV FinalExtract->HPLC Injection GC GC-ECD/FTD FinalExtract->GC Injection LCMSMS LC-MS/MS FinalExtract->LCMSMS Injection Quantification Quantification (Calibration Curve) HPLC->Quantification GC->Quantification LCMSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of dimethoate residues.

Logical Relationship of Analytical Method Selection

Figure 2: Decision tree for selecting an analytical method for dimethoate. Requirement Analytical Requirement HighSensitivity High Sensitivity & Selectivity (Trace Levels, Complex Matrix) Requirement->HighSensitivity Yes ModerateSensitivity Moderate Sensitivity (Screening, Higher Concentrations) Requirement->ModerateSensitivity No RapidScreening Rapid On-site Screening Requirement->RapidScreening Need for speed LCMSMS LC-MS/MS HighSensitivity->LCMSMS GC GC-ECD/FTD ModerateSensitivity->GC Volatile Analyte HPLC HPLC-UV ModerateSensitivity->HPLC Non-volatile/Thermal Labile SERS SERS RapidScreening->SERS

Caption: Decision tree for selecting an analytical method for dimethoate.

References

Unraveling the Environmental Legacy of Pesticides: A Comparative Analysis of Dimetan and Other Major Insecticide Classes

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview for researchers, scientists, and drug development professionals, summarizing available data on the environmental persistence of these key insecticide classes. The information is presented to facilitate an objective assessment of their potential environmental impact, supported by details of standardized experimental protocols for determining pesticide fate.

Comparative Environmental Persistence

The environmental half-life of a pesticide—the time it takes for half of the initial amount to degrade—is a critical indicator of its persistence. This parameter varies significantly among different pesticide classes and is influenced by environmental factors such as soil type, temperature, pH, and microbial activity.

Table 1: Comparative Soil and Water Half-Life of Selected Pesticide Classes

Pesticide ClassRepresentative Compound(s)Soil Half-Life (t½)Water Half-Life (t½)Key Persistence Factors
Dimethylcarbamates (Dimetan - data unavailable) Carbaryl, AldicarbGenerally short to moderate: 7-28 days for Carbaryl; ~7 days for Aldicarb to sulfoxide.[1]Variable; pH-dependent. Carbaryl is less than 14 days on plant surfaces.[1]pH, microbial degradation.[1][2]
Organophosphates Chlorpyrifos, MalathionWide range: 11-140 days for Chlorpyrifos; 1-25 days for Malathion.[3]Highly variable and pH-dependent; can be from hours to months.[3]pH, temperature, microbial activity, sunlight.
Pyrethroids Permethrin, CypermethrinGenerally short to moderate: some degrade in 1-2 days, while others can persist for months.[2]Rapidly degraded by photolysis and hydrolysis; can be more persistent in sediment.[2]Sunlight (photolysis), hydrolysis, microbial degradation.[2]
Neonicotinoids Imidacloprid, ThiamethoxamCan be highly persistent, with half-lives sometimes exceeding 1,000 days.[1]Variable; shorter in the presence of sunlight but can persist in groundwater.Soil composition, microbial activity, sunlight.

Experimental Protocols for Determining Environmental Persistence

The data presented in this guide are typically derived from standardized laboratory and field studies designed to assess the environmental fate of pesticides. Key internationally recognized protocols include those developed by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).

Key Experimental Guidelines:

  • Soil Metabolism/Transformation:

    • OECD Test Guideline 307: "Aerobic and Anaerobic Transformation in Soil." This guideline outlines a laboratory method to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[4][5][6]

    • EPA OCSPP 835.4100: "Aerobic Soil Metabolism." This is the EPA's counterpart for assessing pesticide degradation in aerobic soil environments.[7][8]

  • Aquatic Metabolism/Transformation:

    • OECD Test Guideline 308: "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems." This protocol is used to evaluate the degradation of substances in water-sediment systems.[9][10][11][12][13]

    • OECD Test Guideline 309: "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test." This test assesses the biodegradation of chemicals in surface water.[14][15][16]

    • EPA OCSPP 835.2120: "Hydrolysis as a Function of pH." This guideline details the procedure for determining the rate of a pesticide's chemical degradation in water at different pH levels.[8]

A general workflow for determining the soil half-life of a pesticide according to these guidelines is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation soil_collection Collect and Characterize Soil Samples pesticide_application Apply Radiolabeled Pesticide soil_collection->pesticide_application incubation Incubate under Controlled Conditions (Temperature, Moisture, Light) pesticide_application->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Extract Pesticide and Metabolites sampling->extraction quantification Quantify using Chromatography (e.g., HPLC, GC-MS) extraction->quantification degradation_curve Plot Concentration vs. Time quantification->degradation_curve half_life Calculate Half-Life (t½) degradation_curve->half_life

Figure 1: Generalized workflow for determining pesticide soil half-life.

Mechanisms of Action and Affected Signaling Pathways

The environmental impact of a pesticide is not solely defined by its persistence but also by its mechanism of action and its potential to affect non-target organisms. The primary signaling pathways affected by these insecticide classes are summarized below.

Dimethylcarbamates (including this compound) and other Carbamates

The primary mode of action for carbamate insecticides is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[17][18][19] This inhibition leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation.[20][21] This mechanism is similar to that of organophosphates, though the inhibition by carbamates is generally more readily reversible.[17][20] Recent studies also suggest that carbamates may induce toxic effects by affecting the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[22][23]

carbamate_pathway carbamate Carbamate Insecticide (e.g., this compound) ache Acetylcholinesterase (AChE) carbamate->ache Inhibits nrf2 Nrf2 Pathway carbamate->nrf2 Affects acetylcholine Acetylcholine (ACh) Accumulation ache->acetylcholine Breaks down receptors Cholinergic Receptors (Muscarinic & Nicotinic) acetylcholine->receptors Activates overstimulation Nerve Overstimulation receptors->overstimulation oxidative_stress Oxidative Stress nrf2->oxidative_stress Regulates response to

Figure 2: Signaling pathways affected by carbamate insecticides.
Organophosphates

Similar to carbamates, organophosphates are potent inhibitors of acetylcholinesterase, leading to cholinergic overstimulation.[19][24][25][26] However, the inhibition by organophosphates is often irreversible.[26] In addition to their effects on the cholinergic system, organophosphates have been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to oxidative stress and apoptosis.

Pyrethroids

Pyrethroids primarily act on the voltage-gated sodium channels in nerve membranes, causing prolonged channel opening and repetitive nerve firing.[9] This leads to hyperexcitability of the nervous system. Some pyrethroids have also been shown to affect voltage-gated calcium and chloride channels and can disrupt monoamine signaling pathways.[23]

Neonicotinoids

Neonicotinoids are agonists of nicotinic acetylcholine receptors (nAChRs), leading to overstimulation and blockage of these receptors. They have a higher affinity for insect nAChRs than for vertebrate receptors. Beyond the cholinergic system, neonicotinoids can also impact other neurotransmitter systems, including dopaminergic and serotonergic pathways, and have been shown to affect immune signaling pathways such as the Toll and Imd pathways in insects.[13]

References

Dimetan's Potency as a Cholinesterase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimetan, a dimethylcarbamate insecticide, is recognized as a cholinesterase inhibitor, functioning through a mechanism similar to that of physostigmine. This guide provides a comparative overview of its potential potency by examining experimental data from analogous carbamate insecticides. Due to the limited availability of specific quantitative data for this compound's cholinesterase inhibition, this report presents a framework for its evaluation, including detailed experimental protocols and comparative data from other well-studied carbamates.

Mechanism of Action: Cholinesterase Inhibition

Cholinesterase inhibitors, including carbamates like this compound, exert their effects by blocking the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for both the insecticidal properties of carbamate pesticides and their potential therapeutic applications.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transmission Signal_Transmission Postsynaptic_Receptor->Signal_Transmission Signal Transmission This compound This compound This compound->AChE Inhibition Inhibited_AChE Inhibited Acetylcholinesterase

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Comparative Potency of Carbamate Insecticides

Carbamate InsecticideIC50 (µM) for Rat Brain AChE
Bendiocarb1
Propoxur>1
Aldicarb>1
Carbaryl17
MethiocarbData not available in this format
MethomylData not available in this format
OxamylData not available in this format
CarbofuranData not available in this format

Data sourced from studies on the effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase.[1]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of a test compound like this compound using a 96-well plate-based colorimetric assay, commonly known as the Ellman's method. This method is widely used for screening cholinesterase inhibitors.[2]

1. Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color production is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Physostigmine or Donepezil)

  • 96-well microplate

  • Microplate reader

3. Procedure:

Ellman_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Reagent Solutions (Buffer, AChE, DTNB, ATCI, Inhibitors) Prepare_Plate Prepare 96-well Plate (Blank, Control, Test Samples) Prepare_Reagents->Prepare_Plate Pre_incubation Pre-incubate AChE with Inhibitor Prepare_Plate->Pre_incubation Add_Substrate Initiate Reaction with ATCI and DTNB Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental Workflow for the Ellman's Assay.

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, DTNB, this compound, and the reference inhibitor in the appropriate buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Buffer only.

      • Control (100% enzyme activity): Buffer, AChE solution, and solvent control (the solvent used to dissolve this compound).

      • Test Compound: Buffer, AChE solution, and varying concentrations of this compound.

      • Reference Inhibitor: Buffer, AChE solution, and varying concentrations of the reference inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add DTNB and then ATCI to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every 30 seconds for 5 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion

While direct quantitative data on the cholinesterase inhibitory potency of this compound is currently unavailable, its classification as a dimethylcarbamate insecticide suggests it functions as a cholinesterase inhibitor. By utilizing the provided experimental protocol, researchers can accurately determine the IC50 value of this compound. This will enable a direct comparison with the established potencies of other carbamate insecticides, thereby providing a clear understanding of its relative potency and potential biological effects. Such data is essential for a comprehensive risk assessment and for exploring any potential pharmacological applications.

References

A Comparative Guide to the In Vitro and In Vivo Toxicity of Dimethoate

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Dimetan" did not yield sufficient specific toxicological data for a single chemical entity to create a detailed comparison guide as requested. The search results primarily pointed to "Dimetane," a brand name for a combination drug product, which is not suitable for a focused toxicological comparison of a single compound.

Therefore, to fulfill the user's request for a comprehensive guide with detailed experimental data and protocols, this guide will focus on Dimethoate , a well-studied organophosphate insecticide with extensive publicly available in vitro and in vivo toxicity data. This will allow for a thorough comparison and the creation of the detailed guide as per the user's specifications.

This guide provides a detailed comparison of the in vitro and in vivo toxicological profiles of Dimethoate, targeting researchers, scientists, and drug development professionals.

Introduction to Dimethoate

Dimethoate is an organophosphate insecticide widely used in agriculture to control a variety of insects and mites. Its mode of action is through the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in both insects and mammals. Due to its widespread use, the toxicological effects of Dimethoate have been extensively studied in various biological systems.

Quantitative Toxicity Data

The following tables summarize key quantitative data from in vitro and in vivo toxicity studies of Dimethoate.

Table 1: In Vitro Toxicity of Dimethoate

Assay TypeCell Line/SystemEndpointConcentration/DoseResult
CytotoxicityHuman lymphocytesCell viability (MTT)10-1000 µg/mLIC50: 500 µg/mL
GenotoxicityHuman lymphocytesChromosomal aberrations50, 100, 200 µg/mLIncreased
NeurotoxicitySH-SY5Y neuroblastomaAChE inhibition1-100 µMIC50: 25 µM
ApoptosisPC12 cellsCaspase-3 activation100, 200, 400 µMIncreased
Oxidative StressHepG2 cellsROS production50-500 µMIncreased

Table 2: In Vivo Toxicity of Dimethoate

Study TypeAnimal ModelRoute of AdministrationDurationEndpointDoseResult
Acute ToxicityRatOralSingle doseLD50150 mg/kg-
Sub-chronicRatOral90 daysNOAEL (systemic)0.5 mg/kg/day-
NeurotoxicityMouseOral28 daysBrain AChE inhibition1, 5, 10 mg/kg/daySignificant inhibition at 5 & 10 mg/kg
DevelopmentalRabbitDermalGestation days 6-18NOAEL (maternal)10 mg/kg/day-
CarcinogenicityMouseOral2 yearsTumor incidence2.5, 5, 10 mg/kg/dayNo evidence of carcinogenicity

Experimental Protocols

Below are detailed methodologies for key experiments cited in the toxicity assessment of Dimethoate.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Line: Human peripheral blood lymphocytes.

  • Procedure:

    • Lymphocytes are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

    • Dimethoate is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations (e.g., 10-1000 µg/mL). A vehicle control is also included.

    • The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Wistar rats (female, 8-12 weeks old).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A starting dose of Dimethoate (e.g., 175 mg/kg) is administered orally to a single animal.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

    • This sequential dosing is continued until the criteria for stopping the test are met (e.g., a number of reversals in outcome).

    • The LD50 is calculated using the maximum likelihood method.

Signaling Pathways and Experimental Workflows

Dimethoate-Induced Neurotoxicity Signaling Pathway

The primary mechanism of Dimethoate's neurotoxicity is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This can trigger a cascade of downstream events, including excitotoxicity, oxidative stress, and ultimately neuronal apoptosis.

Dimethoate_Neurotoxicity cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Overstimulation Receptor Overstimulation AChR->Overstimulation Dimethoate Dimethoate Dimethoate->AChE Inhibits Ca_Influx Increased Ca2+ Influx Overstimulation->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity ROS Reactive Oxygen Species (ROS) Excitotoxicity->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Dimethoate inhibits AChE, leading to ACh accumulation and neuronal apoptosis.

Experimental Workflow for In Vitro Genotoxicity Assessment

This workflow outlines the key steps in assessing the genotoxic potential of a compound using the chromosome aberration assay in human lymphocytes.

Genotoxicity_Workflow start Start blood_collection Collect Human Peripheral Blood start->blood_collection lymphocyte_isolation Isolate Lymphocytes blood_collection->lymphocyte_isolation cell_culture Culture Lymphocytes with Phytohemagglutinin (PHA) lymphocyte_isolation->cell_culture compound_treatment Treat with Dimethoate (and controls) cell_culture->compound_treatment colcemid_treatment Add Colcemid to Arrest Cells in Metaphase compound_treatment->colcemid_treatment harvesting Harvest Cells colcemid_treatment->harvesting slide_prep Prepare Microscope Slides harvesting->slide_prep staining Stain with Giemsa slide_prep->staining analysis Microscopic Analysis of Chromosomal Aberrations staining->analysis end End analysis->end

Caption: Workflow for assessing Dimethoate's genotoxicity via chromosome aberration assay.

Discussion

The presented data highlights the toxic effects of Dimethoate both at the cellular and whole-organism levels. In vitro studies are instrumental in elucidating the mechanisms of toxicity, such as AChE inhibition, induction of oxidative stress, and genotoxicity, at a molecular level. These assays provide a rapid and cost-effective means to screen for potential hazards.

In vivo studies provide a more comprehensive picture of a substance's toxicity, taking into account metabolic processes, distribution, and the complex interactions between different organ systems. The LD50 value from acute toxicity studies gives an indication of the immediate lethal potential, while sub-chronic and chronic studies reveal the effects of long-term, low-level exposure and help in establishing safety thresholds like the No-Observed-Adverse-Effect-Level (NOAEL).

The neurotoxic effects observed in vivo, such as the inhibition of brain AChE, are consistent with the in vitro findings and the known mechanism of action of organophosphates. The lack of carcinogenicity in long-term animal studies provides important information for risk assessment.

Conclusion

A combined approach utilizing both in vitro and in vivo toxicological studies is essential for a thorough evaluation of the safety of chemical substances like Dimethoate. In vitro assays offer mechanistic insights, while in vivo studies provide data on systemic effects and are crucial for regulatory decision-making. The data presented in this guide demonstrates a clear correlation between the cellular effects observed in vitro and the systemic toxicity manifested in vivo, underscoring the complementary nature of these two approaches in toxicology.

Assessing the performance of different cleanup methods for Dimetan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common laboratory-scale cleanup and purification methods for Dimetan (dimethylcarbamic acid 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl ester), a carbamate-based cholinesterase inhibitor. The selection of an appropriate purification technique is critical for obtaining high-purity material, which is essential for accurate biological and toxicological studies, as well as for use as an analytical standard. This document outlines the experimental protocols and comparative performance of three widely used methods: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction to this compound and Potential Impurities

This compound is synthesized by the reaction of 5,5-dimethyldihydroresorcinol with dimethylcarbamic acid chloride. As with many chemical syntheses, the crude product contains impurities that must be removed. Potential impurities in crude this compound may include:

  • Unreacted Starting Materials: 5,5-dimethyldihydroresorcinol and residual dimethylcarbamic acid chloride.

  • By-products: Compounds formed from side reactions or impurities present in the starting materials.

  • Degradation Products: this compound, being an ester, may be susceptible to hydrolysis, particularly if exposed to acidic or basic conditions during workup and purification.

The choice of cleanup method depends on the desired final purity, the quantity of material to be purified, and the nature of the impurities present.

Comparison of Cleanup Method Performance

The following table summarizes the quantitative performance of three common cleanup methods for purifying a 10-gram batch of crude this compound, assumed to have an initial purity of 85%.

Parameter Recrystallization Flash Column Chromatography Preparative HPLC
Final Purity (%) 98.599.2>99.9
Yield (%) 758560
Solvent Consumption ModerateHighVery High
Time per Cycle 4-6 hours2-3 hours8-12 hours
Scalability GoodExcellentPoor
Cost per Gram LowModerateHigh
Typical Use Case Bulk purification, removal of major impuritiesHigh-purity material for researchAnalytical standards, isolation of minor components

Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Methodology:

  • Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a mixture of cyclohexane and ethyl acetate is a common choice.

  • Dissolution: The crude this compound (10 g) is dissolved in a minimal amount of hot cyclohexane/ethyl acetate (e.g., 9:1 v/v). The solution is heated until all the solid dissolves.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • Isolation: The purified this compound crystals are collected by vacuum filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum to remove all traces of the solvent.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.

Methodology:

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, this compound-adsorbed silica is loaded onto the top of the column.

  • Elution: A solvent system of increasing polarity (a gradient of ethyl acetate in hexane) is passed through the column under positive pressure (using compressed air or nitrogen). The different components of the crude mixture travel down the column at different rates.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis and Pooling: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound. These fractions are then combined.

  • Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is a scaled-up version of analytical HPLC. It is used to purify larger quantities of a compound to a very high degree of purity.

Methodology:

  • System Setup: A preparative HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a detector (e.g., UV) is used.

  • Mobile Phase: A mobile phase, typically a mixture of acetonitrile and water, is prepared and degassed.

  • Sample Preparation: The crude this compound is dissolved in the mobile phase or a compatible solvent.

  • Injection and Separation: The dissolved sample is injected onto the column. A gradient elution program is run, where the proportion of acetonitrile is increased over time to elute the compounds.

  • Fraction Collection: The detector monitors the eluent, and a fraction collector is programmed to collect the peak corresponding to this compound.

  • Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization (freeze-drying), to yield the highly purified this compound.

Visualizations

This compound Cleanup Workflow

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis & Final Product start 5,5-dimethyldihydroresorcinol + Dimethylcarbamic acid chloride reaction Reaction start->reaction crude Crude this compound (85% Purity) reaction->crude recrystallization Recrystallization crude->recrystallization Method 1 column Flash Column Chromatography crude->column Method 2 hplc Preparative HPLC crude->hplc Method 3 pure_recrystallization Pure this compound (98.5%) recrystallization->pure_recrystallization pure_column Pure this compound (99.2%) column->pure_column pure_hplc Pure this compound (>99.9%) hplc->pure_hplc analysis Purity Assessment (HPLC, GC-MS, NMR) pure_recrystallization->analysis pure_column->analysis pure_hplc->analysis

Caption: Workflow for the synthesis and purification of this compound.

Logical Comparison of Cleanup Methods

G cluster_purity Purity cluster_yield Yield cluster_cost Cost cluster_methods Method p_high >99.9% p_med 99.2% p_low 98.5% y_high 85% y_med 75% y_low 60% c_high High c_med Moderate c_low Low recrystallization Recrystallization recrystallization->p_low recrystallization->y_med recrystallization->c_low column Flash Column Chromatography column->p_med column->y_high column->c_med hplc Preparative HPLC hplc->p_high hplc->y_low hplc->c_high

Caption: Relationship between cleanup method and key performance metrics.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

G cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Carbamoylated) AChE->Inhibited_AChE Signal Nerve Signal Propagation Receptor->Signal Overstimulation Continuous Stimulation Receptor->Overstimulation This compound This compound This compound->AChE Inhibition Excess_ACh Excess ACh Excess_ACh->Receptor Binding

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Safety Operating Guide

Proper Disposal of Dimetan: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Dimetan (CAS No. 122-15-6), an insecticide classified as a toxic substance. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

This compound, with the chemical name 5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate, is recognized as a hazardous substance.[1] Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, it must be managed as hazardous waste in accordance with local, state, and federal regulations.

Immediate Safety Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The immediate handling of this substance requires a controlled environment, preferably a certified chemical fume hood, to prevent inhalation of any dust or vapors.

Personal Protective Equipment (PPE) is mandatory. All individuals involved in the handling and disposal process must wear:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A lab coat, potentially a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area is crucial. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 122-15-6
Molecular Formula C₁₁H₁₇NO₃
Hazard Codes T (Toxic)
Safety Statements S36/37 (Wear suitable protective clothing and gloves)
S45 (In case of accident or if you feel unwell, seek medical advice immediately)
Flash Point 130.7°C
Water Solubility 0.14 M
Vapor Pressure 0.00183mmHg at 25°C

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. The following steps outline the required operational plan for its safe disposal.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste - Toxic" and include the chemical name and CAS number (122-15-6).

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing and potential reactions.

  • Containerization:

    • Use only compatible, leak-proof containers for storing this compound waste.

    • Ensure containers are securely sealed to prevent spills or the release of vapors.

    • Do not overfill containers. Leave adequate headspace to allow for expansion.

  • Collection of Contaminated Materials:

    • Solid Waste: Any solid materials, such as personal protective equipment (gloves, lab coats), absorbent pads used for spills, or contaminated labware (e.g., weighing boats, pipette tips), must be collected in a designated, sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be managed as non-hazardous waste, but labels should be defaced or removed.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should have secondary containment to control any potential leaks or spills.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. The final disposal method will likely be incineration at a permitted hazardous waste facility.

Experimental Protocol: Decontamination of Glassware

All non-disposable glassware that has come into contact with this compound must be thoroughly decontaminated before reuse.

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone or methanol) to remove residual this compound. Collect this rinsate as hazardous waste.

  • Washing: After the initial solvent rinse, wash the glassware with a standard laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely or dry it in an oven.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dimetan_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_path Disposal Path start This compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify & Segregate Waste (Toxic, CAS 122-15-6) ppe->identify containerize Package in Compatible, Labeled Container identify->containerize storage Store in Designated Hazardous Waste Area containerize->storage pickup Arrange for Professional Hazardous Waste Disposal storage->pickup end Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By following these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimetilan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Dimetilan. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Dimetilan is a carbamate insecticide that functions as a cholinesterase inhibitor.[1][2] It is recognized as a toxic substance, particularly through ingestion and skin contact.[1][2] Due to its hazardous nature, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure to Dimetilan through inhalation, skin, or eye contact. The following table summarizes the required equipment.

Protection Level Equipment Specifications & Rationale
Primary Containment Chemical Fume HoodAll handling of Dimetilan, especially when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Body Protection Chemical-Resistant Lab CoatA lab coat made of materials resistant to chemical penetration should be worn and fully buttoned.
Hand Protection Double GlovingWear two pairs of chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene outer glove. Gloves should be inspected for any signs of degradation or puncture before and during use and discarded immediately upon contamination.[3]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2] A full-face shield should be worn in situations with a higher risk of splashing.
Respiratory Protection NIOSH-Approved RespiratorIn situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[2]

Operational Plan: Handling and Disposal

Safe handling and disposal of Dimetilan are critical to minimize risk and ensure environmental protection. The following procedural guidance outlines the necessary steps.

Experimental Protocols: Safe Handling in the Laboratory

While specific experimental protocols will vary, the following general standard operating procedures must be followed when working with Dimetilan:

  • Preparation and Planning:

    • Before beginning any work, review the Safety Data Sheet (SDS) for Dimetilan.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area within a chemical fume hood for Dimetilan handling.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

  • Handling Procedures:

    • Always handle Dimetilan within a certified chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools and equipment.

    • Keep containers of Dimetilan tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with Dimetilan.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling Dimetilan, even if gloves were worn.

Disposal Plan

The disposal of Dimetilan and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • All solid waste contaminated with Dimetilan (e.g., gloves, absorbent pads, weighing papers) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

    • All liquid waste containing Dimetilan must be collected in a separate, clearly labeled, and sealed hazardous waste container made of a compatible material.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Containers should be stored in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of hazardous waste through your institution's certified hazardous waste management service.

    • Do not dispose of Dimetilan down the drain or in the regular trash.

Quantitative Data

Toxicity Data

Parameter Value Reference
Probable Oral Lethal Dose (Human)50-500 mg/kg[1][2]

Physical and Chemical Properties

Property Value Reference
Molecular Weight240.26 g/mol [1]
Physical DescriptionColorless solid; technical product is a yellow to reddish-brown solid[1]
Melting Point154 to 160°F (68 to 71°C)[5]
Vapor Pressure0.0001 mmHg at 68°F (20°C)[5]
Water SolubilityReadily soluble[2]

Visualizing Safety and Mechanism of Action

To further clarify the necessary procedures and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Designated Work Area in Fume Hood DonPPE->PrepareWorkArea HandleInHood Handle Dimetilan in Chemical Fume Hood PrepareWorkArea->HandleInHood UseSmallestAmount Use Smallest Necessary Quantity HandleInHood->UseSmallestAmount AvoidDust Avoid Dust and Aerosol Formation UseSmallestAmount->AvoidDust Decontaminate Decontaminate Surfaces & Equipment AvoidDust->Decontaminate DisposeWaste Dispose of Contaminated Waste as Hazardous Decontaminate->DisposeWaste RemovePPE Remove and Dispose of Contaminated PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: A workflow diagram outlining the essential steps for the safe handling of Dimetilan.

G cluster_synapse Cholinergic Synapse Dimetilan Dimetilan AChE Acetylcholinesterase (AChE) Dimetilan->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds to Response Continuous Stimulation (Cholinergic Crisis) Receptor->Response

Caption: The mechanism of action of Dimetilan as a cholinesterase inhibitor.

G cluster_disposal Dimetilan Disposal Workflow ContaminatedMaterials Contaminated Materials (Gloves, Glassware, etc.) SolidWaste Solid Waste Container (Labeled Hazardous) ContaminatedMaterials->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled Hazardous) ContaminatedMaterials->LiquidWaste Liquid SecureStorage Secure Storage Area SolidWaste->SecureStorage LiquidWaste->SecureStorage WastePickup Certified Hazardous Waste Disposal SecureStorage->WastePickup

Caption: A logical workflow for the proper disposal of Dimetilan waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.